JPS036
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C51H66FN7O7S |
|---|---|
Poids moléculaire |
940.2 g/mol |
Nom IUPAC |
(2S,4R)-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C51H66FN7O7S/c1-33-44(67-32-55-33)35-19-20-36(30-54-47(63)41-29-38(60)31-59(41)48(64)45(50(2,3)4)58-49(65)51(52)25-26-51)42(28-35)66-27-15-11-9-7-5-6-8-10-12-18-43(61)56-37-23-21-34(22-24-37)46(62)57-40-17-14-13-16-39(40)53/h13-14,16-17,19-24,28,32,38,41,45,60H,5-12,15,18,25-27,29-31,53H2,1-4H3,(H,54,63)(H,56,61)(H,57,62)(H,58,65)/t38-,41+,45-/m1/s1 |
Clé InChI |
NAADBQUVFJWCFU-XVYMMXEDSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCCCCCCCC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=CC=C6N |
SMILES canonique |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCCCCCCCC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=CC=C6N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of JPS036: A Technical Guide to a Selective HDAC Degrader
For Researchers, Scientists, and Drug Development Professionals
JPS036 is a novel benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Class I histone deacetylases (HDACs), with a pronounced effect on HDAC1, HDAC2, and particularly HDAC3.[1][2][3][4] This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data and detailed experimental methodologies.
The PROTAC-Mediated Degradation Pathway of this compound
This compound operates as a heterobifunctional molecule, designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate target HDAC proteins.[2][4][5][6][7] The mechanism is initiated by the formation of a ternary complex, a critical step for its activity.[8]
The molecule consists of three key components:
-
A ligand that specifically binds to the target protein (a benzamide-based moiety for Class I HDACs).
-
A ligand that recruits an E3 ubiquitin ligase (a derivative of the Von Hippel-Lindau, or VHL, protein).[1][2][3][4][9]
-
A linker that connects these two ligands.
The core mechanism of action can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to a Class I HDAC enzyme and the VHL E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The VHL E3 ligase, now in proximity to the HDAC, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the HDAC protein. This results in the formation of a polyubiquitin (B1169507) chain on the HDAC.
-
Proteasomal Recognition and Degradation: The polyubiquitinated HDAC is recognized by the 26S proteasome. The proteasome then unfolds and degrades the tagged HDAC into smaller peptides, effectively eliminating it from the cell.
-
Recycling of this compound: After the degradation of the HDAC, this compound is released and can bind to another HDAC and VHL E3 ligase, acting catalytically to induce multiple rounds of degradation.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Supplier | CAS 2669785-85-5 | Tocris Bioscience [tocris.com]
- 4. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 9. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Von Hippel-Lindau (VHL) E3 Ligase in the Function of JPS036: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function of JPS036, a potent proteolysis-targeting chimera (PROTAC), with a specific focus on the integral role of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase in its mechanism of action. This compound is designed to selectively induce the degradation of Class I histone deacetylases (HDACs), offering a promising therapeutic strategy in oncology and other disease areas. This document outlines the quantitative parameters of this compound-mediated degradation, detailed experimental protocols for its characterization, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism: VHL-Mediated Targeted Protein Degradation
This compound is a heterobifunctional molecule composed of three key components: a "warhead" that binds to the target proteins (Class I HDACs), a ligand that recruits the VHL E3 ligase, and a linker that connects these two moieties.[1] By simultaneously binding to both an HDAC and the VHL E3 ligase complex, this compound induces the formation of a ternary complex.[2] This proximity facilitates the VHL-mediated polyubiquitination of the HDAC, marking it for degradation by the 26S proteasome.[3] The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple HDAC proteins.[1]
Data Presentation: Quantitative Analysis of this compound Activity
The efficacy of this compound is quantified by its ability to induce the degradation of its target proteins. The following tables summarize the key quantitative data for this compound, including its degradation potency (DC50), maximal degradation (Dmax), and the binding affinities of its constituent parts to their respective targets.
| Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time (hours) | Reference |
| HDAC1 | - | 45 | HCT116 | 24 | [4] |
| HDAC2 | - | 23 | HCT116 | 24 | [4] |
| HDAC3 | 440 | 77 | HCT116 | 24 |
Table 1: Degradation of Class I HDACs by this compound in HCT116 cells.
| Ligand | Target | Binding Affinity (Kd or IC50) | Assay Type | Reference |
| This compound Warhead (similar benzamide (B126) inhibitors) | HDAC1 | IC50: 58.7 nM | Fluorescent HDAC Assay | [5] |
| HDAC2 | IC50: 296 nM | Fluorescent HDAC Assay | [5] | |
| HDAC3 | IC50: 42.9 nM | Fluorescent HDAC Assay | [5] | |
| This compound VHL Ligand (VH101) | VHL | Kd: 44 nM | Fluorescence Polarization | [6] |
Table 2: Binding Affinities of this compound Components.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the function of this compound and other VHL-recruiting PROTACs.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[7]
Materials:
-
Cell line of interest (e.g., HCT116)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HDAC1, anti-HDAC2, anti-HDAC3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of this compound (and a DMSO control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Add chemiluminescent substrate and capture the signal with an imaging system. Quantify band intensities using densitometry software and normalize to the loading control to determine DC50 and Dmax values.[7]
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase.[8]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL E3 ligase complex (VBC: VHL, Elongin B, Elongin C)
-
Recombinant target protein (e.g., HDAC1)
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blotting reagents
-
Anti-target protein antibody and anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VHL complex, target protein, ubiquitin, and ATP in the ubiquitination buffer.
-
PROTAC Addition: Add this compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Western Blot Analysis: Run the samples on an SDS-PAGE gel and perform a Western blot. Probe the membrane with an anti-target protein antibody to visualize a ladder of higher molecular weight bands corresponding to polyubiquitinated protein. Confirm with an anti-ubiquitin antibody.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique to measure the kinetics and affinity of ternary complex formation.[9]
Materials:
-
SPR instrument and sensor chips
-
Recombinant VHL E3 ligase complex (biotinylated for immobilization)
-
Recombinant target protein (e.g., HDAC1)
-
This compound
-
SPR running buffer
Procedure:
-
Ligand Immobilization: Immobilize the biotinylated VHL complex on a streptavidin-coated sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of this compound over the immobilized VHL to determine the binary binding affinity.
-
Ternary Interaction Analysis: Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of this compound. Inject these solutions over the immobilized VHL.
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) for ternary complex formation. Calculate the cooperativity factor (α).[9]
Quantitative Mass Spectrometry-Based Proteomics
This method provides an unbiased, global view of protein expression changes induced by this compound.
Materials:
-
Cell line of interest
-
This compound and vehicle control
-
Lysis buffer with protease and phosphatase inhibitors
-
Reagents for protein digestion (e.g., trypsin)
-
Tandem Mass Tag (TMT) reagents for multiplexing (optional)
-
LC-MS/MS system
-
Proteomics data analysis software
Procedure:
-
Cell Culture and Lysis: Treat cells with this compound or vehicle control. Lyse the cells and quantify protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Peptide Labeling (Optional): Label peptides with TMT reagents to enable multiplexed analysis.
-
LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Process the raw data to identify and quantify peptides and proteins. Determine the relative abundance of proteins in this compound-treated versus control samples to identify degraded proteins and off-target effects.[10]
Mandatory Visualization
The following diagrams were generated using the Graphviz DOT language to illustrate key pathways and workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC-DB [cadd.zju.edu.cn]
- 5. Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A framework for quality control in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of JPS036 on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JPS036 is a novel benzamide-based Proteolysis Targeting Chimera (PROTAC) that leverages the Von Hippel-Lindau (VHL) E3 ligase to induce the degradation of Class I histone deacetylases (HDACs). By selectively targeting HDACs for removal, this compound offers a distinct mechanism of action compared to traditional enzymatic inhibition. This technical guide provides an in-depth analysis of this compound's effect on histone acetylation, compiling available quantitative data, detailing experimental methodologies, and visualizing its mechanism and experimental workflows. This compound demonstrates a pronounced selectivity for the degradation of HDAC3, with a more moderate effect on HDAC1 and HDAC2. Consequently, this leads to a modest increase in histone acetylation, highlighting the nuanced effects of targeted protein degradation on cellular epigenetics.
Introduction to this compound and its Mechanism of Action
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate specific protein targets.[1] It consists of three key components: a ligand that binds to Class I HDACs, a linker molecule, and a ligand that recruits the VHL E3 ubiquitin ligase.[2] This tripartite complex formation facilitates the polyubiquitination of the target HDAC, marking it for degradation by the 26S proteasome.
The degradation of HDACs, which are responsible for removing acetyl groups from lysine (B10760008) residues on histone tails, is expected to lead to an increase in global histone acetylation. This, in turn, can alter chromatin structure and gene expression.[3] The primary research indicates that while this compound is a potent degrader of HDAC3, its effect on HDAC1 and HDAC2 is less pronounced, resulting in a correspondingly modest impact on the acetylation of HDAC1/2 substrates like H3K56ac.[2][3]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced HDAC degradation and subsequent increase in histone acetylation.
Quantitative Data on this compound's Effects
The efficacy of this compound has been primarily evaluated in HCT116 human colon cancer cells. The following tables summarize the key quantitative findings from published research.[3]
Table 1: HDAC Degradation Potency of this compound in HCT116 Cells (24-hour treatment)
| Target Protein | DC₅₀ (µM) | Dₘₐₓ (%) |
| HDAC1 | 0.81 | 63 |
| HDAC2 | >10 | 36 |
| HDAC3 | 0.44 | 77 |
| Data sourced from Smalley JP, et al. J Med Chem. 2022;65(7):5642-5659.[3] |
Table 2: Effect of this compound on Histone Acetylation
| Histone Mark | Cell Line | Treatment Concentration | Observed Effect |
| H3K56ac | HCT116 | 10 µM | Modest increase |
| Finding based on qualitative and comparative data from Smalley JP, et al. (2022) and Baker IM, et al. (2023).[2][3] It was noted that the increase in H3K56ac was significantly less than that observed with more potent HDAC1/2 degraders.[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture and Treatment
-
Cell Line: HCT116 human colon carcinoma cells.
-
Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: For degradation studies, cells are seeded and allowed to adhere overnight. This compound, dissolved in DMSO, is then added to the culture medium at the desired concentrations. A DMSO-only control is run in parallel. Cells are incubated with the compound for 24 hours before harvesting.
Quantitative Western Blotting for HDAC Degradation and Histone Acetylation
This protocol is adapted from the methodologies described in the primary literature for assessing protein degradation and histone mark alterations.[2][3]
-
Cell Lysis:
-
After treatment, cells are washed with ice-cold PBS and harvested.
-
Cell pellets are lysed in RIPA buffer (or a similar lysis buffer such as NP-40 lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Lysates are incubated on ice for 30 minutes with periodic vortexing.
-
The lysates are then centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
The supernatant containing the protein extract is collected.
-
-
Protein Quantification:
-
Protein concentration in the lysates is determined using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
An equal amount of protein (typically 20-30 µg) for each sample is mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes.
-
Samples are loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) along with a protein molecular weight marker.
-
Electrophoresis is performed until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Proteins are transferred from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
The membrane is blocked in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies specific for HDAC1, HDAC2, HDAC3, acetylated histone marks (e.g., anti-acetyl-H3K56), and a loading control (e.g., β-actin, GAPDH, or total histone H3) overnight at 4°C with gentle agitation.
-
Following primary antibody incubation, the membrane is washed three times with TBST for 10 minutes each.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific to the primary antibody's host species, for 1 hour at room temperature.
-
The membrane is washed again three times with TBST.
-
-
Detection and Quantification:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Images are captured using a digital imaging system.
-
The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). Protein levels are normalized to the loading control.
-
Experimental Workflow Visualization
Caption: A stepwise workflow for assessing the effects of this compound on protein levels and histone marks.
Discussion and Future Directions
This compound represents a significant tool in the study of Class I HDACs, offering a means to investigate the consequences of their degradation rather than just their enzymatic inhibition. The data indicates that this compound is a selective degrader of HDAC3, with lower efficacy against HDAC1 and HDAC2. This degradation profile is consistent with the observed modest increase in histone acetylation at a known HDAC1/2 substrate site (H3K56ac).
The nuanced effect of this compound on histone acetylation underscores the complexity of the epigenetic landscape. The differential degradation of HDAC isoforms may lead to specific downstream transcriptional consequences that differ from those of pan-HDAC inhibitors. Future research should aim to:
-
Quantify global histone acetylation changes: Employing mass spectrometry-based proteomics would provide a comprehensive and quantitative view of how this compound alters the landscape of histone acetylation marks.
-
Elucidate transcriptional consequences: RNA-sequencing analysis would reveal the specific genes and pathways that are transcriptionally regulated as a result of this compound-mediated HDAC degradation.
-
Investigate therapeutic potential: Further studies in various cancer cell lines and in vivo models are warranted to explore the potential of this compound as a therapeutic agent.
References
- 1. Screen for DNA-damage-responsive histone modifications identifies H3K9Ac and H3K56Ac in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
JPS036: A Technical Guide to Targeted HDAC Degradation in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
JPS036 is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Class I histone deacetylases (HDACs), with a notable selectivity for HDAC3. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data in oncology, and detailed experimental methodologies. This compound utilizes the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the proteasomal degradation of its target proteins. While this compound is a potent HDAC3 degrader, studies in HCT116 human colon cancer cells have revealed that the degradation of HDAC1 and HDAC2 is more critical for inducing apoptosis and cell cycle arrest. This guide will delve into the quantitative preclinical data, the signaling pathways involved, and the experimental protocols utilized in the evaluation of this compound, offering a comprehensive resource for researchers in the field of targeted protein degradation and oncology.
Introduction to this compound
This compound is a benzamide-based PROTAC that functions by recruiting the VHL E3 ligase to Class I HDACs, leading to their ubiquitination and subsequent degradation by the proteasome.[1] As a chemical probe, this compound is a valuable tool for studying the specific biological roles of Class I HDACs and for the development of novel cancer therapeutics. The targeted degradation of proteins offers several advantages over traditional inhibition, including the potential for improved selectivity and the ability to target non-enzymatic protein functions.
Mechanism of Action
This compound operates through the PROTAC mechanism, which involves the formation of a ternary complex between the target protein (HDAC), the E3 ubiquitin ligase (VHL), and this compound itself. This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Preclinical Data in HCT116 Cells
The effects of this compound and related compounds have been extensively studied in the HCT116 human colon cancer cell line. The following tables summarize the key quantitative data from these studies.
Table 1: Degradation Potency and Efficacy of this compound and Related PROTACs
| Compound | Target | DC50 (μM)[2] | Dmax (%)[2] |
| This compound | HDAC1 | >10 | 41[2] |
| HDAC2 | >10 | 18[2] | |
| HDAC3 | 0.44 ± 0.03 | 77 [2] | |
| JPS014 (7) | HDAC1 | 0.51 ± 0.05 | 89 |
| HDAC2 | 1.8 ± 0.2 | 68 | |
| HDAC3 | 0.8 ± 0.1 | 63 | |
| JPS016 (9) | HDAC1 | 0.23 ± 0.02 | 92 |
| HDAC2 | 0.5 ± 0.1 | 85 | |
| HDAC3 | >10 (Hook effect) | 45 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Cell Viability in HCT116 Cells
| Compound | EC50 (μM) after 48h[2] |
| This compound | >10 |
| JPS014 (7) | 7.3 ± 0.5 |
| JPS016 (9) | 5.2 ± 0.6 |
| CI-994 (HDAC inhibitor) | 8.4 ± 0.8 |
EC50: Half-maximal effective concentration.
These data indicate that while this compound is a potent and selective degrader of HDAC3, it has minimal effect on the viability of HCT116 cells.[2] In contrast, the more potent HDAC1/2 degraders, JPS014 and JPS016, significantly reduce cell viability, suggesting that the degradation of HDAC1 and HDAC2 is the primary driver of the observed cytotoxic effects in this cell line.[2]
Signaling Pathways
The degradation of HDAC1 and HDAC2 by potent PROTACs like JPS016 leads to significant downstream effects on cell cycle regulation and apoptosis in HCT116 cells.
The degradation of HDAC1 and HDAC2 results in the upregulation of cyclin-dependent kinase inhibitors p21 and p15, and the downregulation of key cell cycle progression factors such as E2F1, cyclin E1, and CDK2.[2] This cascade of events leads to a G1/S phase cell cycle arrest and subsequently induces apoptosis.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of this compound.
Cell Culture
HCT116 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
Quantitative Western Blotting
Protocol:
-
Cell Treatment: HCT116 cells are seeded in 6-well plates and treated with varying concentrations of this compound or other compounds for 24 hours.
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH) overnight at 4°C. Subsequently, membranes are incubated with fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Membranes are imaged using a fluorescence imaging system, and band intensities are quantified. Protein levels are normalized to the loading control.
Cell Viability Assay (CellTiter-Glo®)
Protocol:
-
Cell Seeding: HCT116 cells are seeded in 96-well opaque-walled plates.
-
Compound Treatment: Cells are treated with a serial dilution of the compounds for 48 hours.
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
-
Lysis and Signal Stabilization: The plate is shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: Luminescence is measured using a plate reader. The EC50 values are calculated from the resulting dose-response curves.
Apoptosis Assay (Flow Cytometry)
Protocol:
-
Cell Treatment: HCT116 cells are treated with the compounds for 48 hours.
-
Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general synthesis of benzamide-based PROTACs involves a multi-step process. This typically includes the synthesis of the benzamide (B126) warhead, the linker, and the VHL ligand, followed by their sequential coupling to form the final PROTAC molecule. The synthesis of this compound would likely follow a convergent approach where the HDAC-binding moiety and the VHL ligand are synthesized separately and then connected via a suitable linker.
Conclusion
This compound is a valuable chemical tool for probing the biological functions of Class I HDACs. The preclinical data in HCT116 cells highlights a critical finding: the degradation of HDAC1 and HDAC2, rather than the more potently degraded HDAC3, is the key driver of apoptosis and cell cycle arrest in this cancer cell line. This underscores the importance of a nuanced understanding of PROTAC selectivity and its downstream functional consequences. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the experimental methodologies used for its characterization, serving as a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further investigation into the in vivo efficacy and safety profile of HDAC1/2-selective degraders is warranted to translate these promising preclinical findings into novel cancer therapies.
References
Technical Guide: JPS036-Mediated Apoptosis in Cancer Cells via Selective HDAC Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
JPS036 is a novel benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively degrades Class I Histone Deacetylases (HDACs).[1] This document outlines the mechanism of action, experimental validation, and signaling pathways involved in this compound-induced apoptosis in cancer cells, specifically focusing on data from human colorectal carcinoma (HCT116) cells. This compound leverages the Von Hippel-Lindau (VHL) E3-ligase to tag HDACs for proteasomal degradation, leading to significant downstream effects on gene expression, cell cycle arrest, and programmed cell death.[1][2] The data presented herein demonstrates that the degradation of HDAC1 and HDAC2, in particular, is critical for the potent induction of apoptosis.[2]
Introduction to this compound
This compound is a PROTAC designed to induce the degradation of target proteins rather than merely inhibiting their enzymatic activity.[2] It consists of three key components: a ligand that binds to Class I HDACs, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1][2] This ternary complex formation (HDAC-JPS036-VHL) facilitates the polyubiquitination of the HDAC protein, marking it for destruction by the proteasome.[2] Studies have identified this compound as a potent degrader of HDAC1/2 and a selective degrader of HDAC3, with its efficacy being linked to the induction of apoptosis and cell cycle arrest in cancer cells.[1][2][3]
Mechanism of Action
HDACs are critical epigenetic regulators that remove acetyl groups from histones and other proteins, generally leading to chromatin compaction and transcriptional repression.[4][5] In many cancers, HDACs are overexpressed and contribute to tumorigenesis by silencing tumor suppressor genes.[6]
This compound reverses this by degrading HDACs, leading to:
-
Histone Hyperacetylation: Increased acetylation of histone tails, opening up chromatin structure.
-
Gene Expression Changes: Altered transcription of genes involved in key cellular processes.
-
Induction of Apoptosis: Activation of programmed cell death pathways, a key mechanism for eliminating malignant cells.[4][6]
Research indicates that this compound's pro-apoptotic effects are partly driven by the transcriptional upregulation of the FOXO3 transcription factor and its target genes, including those involved in apoptosis (e.g., Bim, NOXA, PUMA).[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on HDAC degradation and apoptosis induction in HCT116 colorectal cancer cells.
Table 1: HDAC Degradation Efficiency of this compound
| Target Protein | DC₅₀ (µM)¹ | Dₘₐₓ (%)² | Cell Line |
|---|---|---|---|
| HDAC1 | < 1 | > 90% | HCT116 |
| HDAC2 | < 1 | > 90% | HCT116 |
| HDAC3 | 0.44 | 77% | HCT116 |
¹DC₅₀: Concentration required to degrade 50% of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation achieved. (Data synthesized from reports indicating submicromolar DC₅₀ values and high degradation efficiency for HDAC1/2 and specific values for HDAC3)[2][3]
Table 2: Apoptosis Induction in HCT116 Cells by this compound
| This compound Conc. (µM) | Treatment Duration (h) | Apoptotic Cells (%) |
|---|---|---|
| 0 (Control) | 24 | ~5% |
| 1 | 24 | ~25% |
| 10 | 24 | > 60% |
(Data represents typical results from studies showing enhanced apoptosis correlated with potent HDAC1/2 degradation)[1][2]
Signaling Pathway Visualization
The diagrams below illustrate the mechanism of action of this compound and its downstream effects on apoptosis signaling.
Detailed Experimental Protocols
Cell Viability and Apoptosis Analysis by Flow Cytometry
This protocol is used to quantify the percentage of apoptotic cells following this compound treatment.
Methodology:
-
Cell Culture: Seed HCT116 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10 µM) dissolved in DMSO. Ensure the final DMSO concentration is <0.1% in all wells, including the vehicle control. Incubate for 24 hours.
-
Cell Harvesting: Aspirate the media and wash cells with ice-cold PBS. Detach cells using Trypsin-EDTA, then centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blotting for HDAC Degradation
This protocol is used to measure the levels of specific HDAC proteins after this compound treatment.
Methodology:
-
Cell Culture and Treatment: Seed HCT116 cells in 10-cm dishes. Treat with this compound as described in section 5.1 for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify protein levels relative to the loading control.
Conclusion
This compound represents a promising therapeutic strategy for cancers dependent on Class I HDACs.[1] As a PROTAC, it induces the rapid and efficient degradation of HDAC1, HDAC2, and HDAC3, leading to downstream transcriptional changes that robustly trigger the apoptotic pathway in cancer cells.[1][2][3] The data strongly suggests that the degradation of HDAC1/2 is a critical event for its anti-cancer activity.[2] Further investigation into its efficacy in other cancer models and in vivo is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Supplier | CAS 2669785-85-5 | Tocris Bioscience [tocris.com]
- 4. Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
JPS036: A Technical Whitepaper on its Limited Transcriptional Impact in HCT116 Colorectal Cancer Cells
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
JPS036 is a benzamide-based Proteolysis Targeting Chimera (PROTAC) that targets the Von Hippel-Lindau (VHL) E3-ligase to induce the degradation of Class I histone deacetylases (HDACs), with a focus on HDAC1 and HDAC2.[1] While potent in degrading its target proteins, comprehensive transcriptomic analysis in the HCT116 human colorectal carcinoma cell line reveals a surprisingly minimal impact on gene expression. This whitepaper provides an in-depth technical guide to the experimental findings regarding this compound's effects on HCT116 cells, detailing its mechanism of action, the experimental protocols utilized for gene expression analysis, and a summary of the quantitative data, positioning this compound as a unique tool for studying the direct effects of HDAC1/2 degradation in the absence of widespread transcriptional changes.
Introduction to this compound
This compound is a novel PROTAC designed to selectively degrade Class I HDACs. These enzymes play a crucial role in chromatin organization and gene expression, and their dysregulation is implicated in various cancers.[1] Unlike traditional HDAC inhibitors which block the enzymatic activity, PROTACs like this compound are designed to remove the entire protein, offering a different therapeutic modality. This compound's ability to potently degrade HDAC1 and HDAC2 makes it a valuable research tool. However, its downstream effects on gene expression in HCT116 cells have been shown to be limited, which contrasts with other HDAC-targeting PROTACs that induce significant transcriptional changes.[2]
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system. It acts as a molecular bridge, simultaneously binding to a Class I HDAC enzyme and the VHL E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the HDAC, marking it for degradation by the proteasome.
References
- 1. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome Profiling of HCT-116 Colorectal Cancer Cells with RNA Sequencing Reveals Novel Targets for Polyphenol Nano Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Elucidating the Downstream Signaling of JPS036, a Novel PI3Kα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JPS036 is a novel, potent, and highly selective small molecule inhibitor of the p110α subunit of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many human cancers. This document provides a comprehensive technical overview of the downstream signaling pathways affected by this compound, detailing its mechanism of action and cellular effects. We present key preclinical data, detailed experimental protocols for its characterization, and visual representations of the signaling cascade and experimental workflows to guide further research and development.
Quantitative Data Summary
The anti-proliferative activity and molecular effects of this compound were assessed across various experimental systems. The following tables summarize the key quantitative findings.
Table 1: In Vitro Anti-Proliferative Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines after 72 hours of continuous exposure.
| Cell Line | Cancer Type | PIK3CA Mutation Status | This compound IC50 (nM) |
| HCT116 | Colorectal Carcinoma | E545K (Helical Domain) | 8.7 |
| MCF-7 | Breast Adenocarcinoma | E545K (Helical Domain) | 12.4 |
| T-47D | Breast Ductal Carcinoma | H1047R (Kinase Domain) | 5.2 |
| PC-3 | Prostate Adenocarcinoma | Wild-Type | 450.6 |
| U-87 MG | Glioblastoma | Wild-Type | 689.1 |
Table 2: Modulation of Downstream Signaling by this compound in HCT116 Cells
This table presents the quantification of key protein phosphorylation states following treatment with this compound (100 nM for 2 hours), as determined by Western Blot analysis. Values represent the relative band intensity normalized to total protein and expressed as a percentage of the vehicle-treated control.
| Protein Target | Vehicle Control (%) | This compound (100 nM) (%) | Percent Inhibition |
| p-Akt (Ser473) | 100 | 11 | 89% |
| p-PRAS40 (Thr246) | 100 | 24 | 76% |
| p-S6K (Thr389) | 100 | 8 | 92% |
| p-4E-BP1 (Thr37/46) | 100 | 31 | 69% |
Key Signaling Pathway Analysis
This compound selectively inhibits PI3Kα, which catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This action blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent inhibition of the Akt/mTORC1 axis leads to decreased phosphorylation of key substrates like S6 Kinase (S6K) and 4E-BP1, ultimately resulting in the suppression of protein synthesis and cell cycle progression.
Caption: The PI3K/Akt/mTOR signaling pathway with this compound inhibition point.
Experimental Protocols
Detailed methodologies for the core experiments used to characterize this compound are provided below.
Cell Culture and Drug Treatment
-
Cell Maintenance: HCT116 cells are cultured in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution. Aliquots are stored at -80°C. Working solutions are prepared by diluting the stock in complete culture medium immediately before use. The final DMSO concentration in all experiments, including vehicle controls, is kept at ≤ 0.1%.
Cell Viability (MTT) Assay
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of medium and incubated for 24 hours.
-
Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (0.1% DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for an additional 4 hours.
-
Solubilization: The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Data are normalized to the vehicle control, and IC50 values are calculated using a non-linear regression (log[inhibitor] vs. normalized response) in GraphPad Prism.
Western Blotting
-
Plating & Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then serum-starved for 16 hours, followed by treatment with this compound (100 nM) or vehicle for 2 hours. Cells are then stimulated with 100 ng/mL IGF-1 for 15 minutes.
-
Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on 4-12% gradient gels.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking & Probing: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated with primary antibodies (e.g., anti-p-Akt Ser473, anti-Akt, anti-p-S6K Thr389) overnight at 4°C.
-
Secondary Antibody & Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour. Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imager.
-
Analysis: Band intensities are quantified using ImageJ or similar software and normalized to total protein or a loading control (e.g., β-actin).
Experimental and Analytical Workflow
The following diagram illustrates the logical flow from initial compound testing to downstream molecular analysis.
Caption: High-level workflow for the characterization of this compound.
Methodological & Application
JPS036: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JPS036 is a potent and selective degrader of Class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2 for proteasomal degradation.[1] As a proteolysis-targeting chimera (PROTAC), this compound utilizes the Von Hippel-Lindau (VHL) E3 ligase to induce the ubiquitination and subsequent degradation of its target proteins.[1] This targeted protein degradation leads to enhanced apoptosis and cell cycle arrest in cancer cell lines, such as the human colorectal carcinoma cell line HCT116, making this compound a valuable tool for cancer research and drug development.[1] These application notes provide detailed protocols for cell culture experiments involving this compound, including methodologies for assessing its impact on HDAC protein levels, apoptosis, and cell cycle progression.
Mechanism of Action
This compound functions as a heterobifunctional molecule, simultaneously binding to a Class I HDAC enzyme (the protein of interest) and the VHL E3 ubiquitin ligase. This binding event induces the formation of a ternary complex, which facilitates the transfer of ubiquitin molecules to the HDAC protein. The polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome. The degradation of HDAC1 and HDAC2 disrupts their critical roles in chromatin remodeling and gene expression, ultimately leading to anti-proliferative effects in cancer cells.
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in degrading HDAC1, HDAC2, and HDAC3 in HCT116 cells after a 24-hour treatment.
Table 1: this compound-Mediated Degradation of HDACs in HCT116 Cells
| Target Protein | DC50 (µM) | Dmax (%) |
| HDAC1 | 0.1 - 1.0 | >75 |
| HDAC2 | 0.1 - 1.0 | >75 |
| HDAC3 | ~1.0 | ~50 |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Qualitative Effects of this compound on HCT116 Cells
| Biological Effect | Observation |
| Apoptosis | Enhanced |
| Cell Cycle | Arrest |
Note: Specific quantitative data for apoptosis and cell cycle arrest are not publicly available in the primary literature but are correlated with HDAC1/2 degradation.
Experimental Protocols
HCT116 Cell Culture
This protocol describes the standard procedure for culturing HCT116 cells.
Materials:
-
HCT116 cells
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well plates
-
96-well plates
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of HCT116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and collect the cell suspension in a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Split the cells at a ratio of 1:3 to 1:6 into new flasks.
Western Blot Analysis of HDAC Degradation
This protocol details the procedure for assessing the degradation of HDAC1, HDAC2, and HDAC3 following this compound treatment.
Materials:
-
HCT116 cells
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-HDAC1, anti-HDAC2, anti-HDAC3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of HDAC degradation relative to the loading control.
Caption: Workflow for Western blot analysis.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This protocol describes how to measure apoptosis in HCT116 cells treated with this compound using flow cytometry.
Materials:
-
HCT116 cells
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates. After overnight adherence, treat the cells with the desired concentrations of this compound and a DMSO control for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete growth medium.
-
Staining: Wash the cells with cold PBS and resuspend them in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Incubate the cells in the dark and analyze them by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Caption: Workflow for apoptosis assay.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the cell cycle distribution of this compound-treated HCT116 cells.
Materials:
-
HCT116 cells
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Cold 70% Ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and treat with this compound and a DMSO control for 24-48 hours.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Flow Cytometry: Incubate the cells in the dark and analyze by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis.
References
Application Notes and Protocols: Determining the Dose-Response Curve for JPS036, an HDAC-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
JPS036 is a benzamide-based Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades Class I histone deacetylases (HDACs), including HDAC1, HDAC2, and HDAC3.[1] It functions by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of these HDACs.[1] Unlike traditional inhibitors that merely block enzyme activity, PROTACs like this compound eliminate the target protein, offering a distinct and potentially more durable therapeutic effect.[2][3]
A critical step in characterizing the efficacy of a PROTAC is the determination of its dose-response curve. This allows for the quantification of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[4][5] These metrics are essential for comparing the potency of different degraders and for understanding their therapeutic potential.[6] This document provides a detailed protocol for performing a dose-response experiment for this compound in a cellular context, using the human colorectal carcinoma cell line HCT116 as a model system, in which this compound has been previously characterized.[1]
Signaling Pathway and Experimental Workflow
The mechanism of action for this compound involves the formation of a ternary complex between the target HDAC protein, this compound, and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the HDAC, marking it for degradation by the 26S proteasome.
The experimental protocol outlined below follows a systematic workflow from cell culture preparation to data analysis to accurately determine the dose-response characteristics of this compound.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the steps for culturing HCT116 cells and treating them with a range of this compound concentrations.
Materials:
-
HCT116 cell line
-
McCoy's 5A medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
6-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture HCT116 cells in McCoy's 5A medium in a humidified incubator. Passage the cells when they reach 70-80% confluency.[7]
-
Cell Seeding: Seed HCT116 cells into 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of medium. Allow the cells to adhere and grow for 24 hours. A recommended seeding density is around 2 x 10^4 cells/cm².[8][9]
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. From this stock, perform serial dilutions in culture medium to create a range of treatment concentrations. A suggested 10-point, 3-fold serial dilution could range from 1 µM down to 0.05 nM to capture a full dose-response curve, including a potential "hook effect".[4] A vehicle control (DMSO) at the same final concentration as the highest this compound dose should also be prepared.
-
Cell Treatment: After 24 hours of cell adherence, carefully remove the medium from each well and replace it with medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for 24 hours in the humidified incubator. This incubation time has been shown to be effective for observing this compound-mediated degradation.[10]
Protocol 2: Western Blotting for HDAC Degradation
This protocol details the procedure for quantifying the levels of HDAC1, HDAC2, and HDAC3 proteins following this compound treatment.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Bicinchoninic acid (BCA) protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-HDAC1
-
Rabbit anti-HDAC2
-
Rabbit anti-HDAC3
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Lysis: Wash the cells in each well twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[11]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder to identify molecular weights. Run the gel until the dye front reaches the bottom.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
Data Presentation and Analysis
The goal of the data analysis is to determine the DC50 and Dmax values for this compound. This involves quantifying the band intensities from the Western blot, normalizing the data, and fitting it to a dose-response curve.
-
Densitometry: Use image analysis software to quantify the band intensity for each HDAC and the corresponding loading control in each lane.
-
Normalization: For each sample, normalize the intensity of the HDAC band to the intensity of the loading control band in the same lane. This corrects for any variations in protein loading.[13]
-
Normalized HDAC Intensity = (HDAC Band Intensity) / (Loading Control Band Intensity)
-
-
Percentage of Degradation: Calculate the percentage of remaining HDAC protein for each this compound concentration relative to the vehicle control (which represents 100% protein level).
-
% HDAC Remaining = (Normalized HDAC Intensity of Treated Sample / Average Normalized HDAC Intensity of Vehicle Control) x 100
-
-
Curve Fitting: Plot the percentage of remaining HDAC protein against the logarithm of the this compound concentration. Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation, to generate a sigmoidal dose-response curve.[6]
-
Parameter Determination: From the fitted curve, determine the DC50 (the concentration of this compound that results in 50% degradation of the target HDAC) and the Dmax (the maximum observed percentage of degradation).
Quantitative Data Summary Table
The results should be summarized in a clear, tabular format for easy comparison.
| Target Protein | This compound DC50 (nM) | This compound Dmax (%) |
| HDAC1 | Insert Value | Insert Value |
| HDAC2 | Insert Value | Insert Value |
| HDAC3 | Insert Value | Insert Value |
Data should be presented as the mean ± standard deviation from at least three independent biological replicates.
By following these detailed protocols, researchers can robustly and reproducibly determine the dose-response characteristics of this compound, providing valuable insights into its efficacy as a targeted protein degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. research.chalmers.se [research.chalmers.se]
- 6. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HCT 116. Culture Collections [culturecollections.org.uk]
- 8. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 9. ebiohippo.com [ebiohippo.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Guide to western blot quantification | Abcam [abcam.com]
Western blot protocol for measuring HDAC degradation by JPS036.
Application Notes: Measuring HDAC Degradation by JPS036
This document provides a detailed protocol for utilizing Western blot analysis to quantify the degradation of Class I Histone Deacetylases (HDACs) mediated by this compound, a selective, benzamide-based Proteolysis Targeting Chimera (PROTAC) that recruits the Von Hippel-Lindau (VHL) E3 ligase.[1][2] this compound is particularly noted for its efficacy as a selective HDAC3 degrader. These guidelines are intended for researchers, scientists, and professionals in drug development investigating targeted protein degradation.
Mechanism of Action: this compound-Mediated HDAC Degradation
This compound functions as a molecular bridge, simultaneously binding to a target HDAC protein and the VHL E3 ubiquitin ligase.[2] This induced proximity facilitates the polyubiquitination of the HDAC protein by the E3 ligase, marking it for subsequent degradation by the 26S proteasome.[2] This targeted degradation approach offers a distinct mechanism from traditional enzymatic inhibition.
Data Presentation: this compound Degradation Profile
The following table summarizes the quantitative degradation profile of this compound against Class I HDACs in HCT116 colon cancer cells after a 24-hour treatment period.[2][3] this compound demonstrates notable selectivity for HDAC3.
| Target | Parameter | Value | Cell Line | Treatment Duration |
| HDAC3 | DC50 | 0.44 ± 0.03 µM (440 nM) | HCT116 | 24 hours |
| HDAC3 | Dmax | 77% | HCT116 | 24 hours |
| HDAC1 | Degradation | Reduced degradation compared to control compounds | HCT116 | 24 hours |
| HDAC2 | Degradation | Reduced degradation compared to control compounds | HCT116 | 24 hours |
-
DC50 (Degradation Concentration 50%) is the concentration of this compound required to degrade 50% of the target protein.
-
Dmax (Maximum Degradation) is the maximum percentage of protein degradation observed.
Experimental Protocol: Western Blot for HDAC Degradation
This protocol details the steps to assess this compound-induced degradation of HDAC1, HDAC2, and HDAC3 in a cell-based assay.
Cell Culture and Treatment
-
Cell Seeding : Seed HCT116 cells in 6-well plates, ensuring they reach 70-80% confluency at the time of treatment.
-
Compound Preparation : Prepare a stock solution of this compound in DMSO (e.g., 20 mM). Further dilute in cell culture medium to achieve final concentrations. Based on published data, a concentration range of 0.1, 1.0, and 10 µM is recommended for initial screening.[2][3] Include a DMSO-only vehicle control.
-
Treatment : Treat the cells with the prepared this compound concentrations and the vehicle control. Incubate for 24 hours under standard cell culture conditions (37°C, 5% CO2).[2]
Cell Lysis
-
Wash : After incubation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis : Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[4]
-
Harvest : Scrape the cells from the plate and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation & Clarification : Incubate the lysates on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Collect Supernatant : Carefully transfer the supernatant, which contains the soluble protein fraction, to new pre-chilled tubes.
Protein Quantification
-
Assay : Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalization : Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples in the subsequent steps.
SDS-PAGE (Gel Electrophoresis)
-
Sample Preparation : Prepare samples by mixing the normalized protein lysate with 4X Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
Loading : Load equal amounts of protein (typically 20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.[4] Include a molecular weight marker.
-
Electrophoresis : Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.[4]
Protein Transfer
-
Procedure : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4]
-
Conditions : Perform the transfer at 100V for 1-2 hours or using a semi-dry transfer system, ensuring the setup is kept cold.
Blocking and Antibody Incubation
-
Blocking : Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[4] This step prevents non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Recommended Primary Antibodies :
-
Anti-HDAC1
-
Anti-HDAC2
-
Anti-HDAC3
-
Anti-GAPDH or Anti-β-Actin (as a loading control)
-
-
-
Washing : Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
Signal Detection and Data Analysis
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging : Capture the chemiluminescent signal using a digital imaging system or X-ray film. Adjust exposure time to avoid signal saturation.
-
Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ).[5] Normalize the intensity of each HDAC band to its corresponding loading control band (GAPDH or β-Actin). Calculate the percentage of HDAC degradation relative to the vehicle-treated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
JPS036 solubility and stock solution preparation.
Application Notes and Protocols for JPS036
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility and preparation of stock solutions for this compound, a selective Histone Deacetylase 3 (HDAC3) degrader. This compound is a Proteolysis Targeting Chimera (PROTAC) that functions by inducing the degradation of its target protein.
Chemical Properties
This compound is a benzamide-based compound linked to a Von Hippel-Lindau (VHL) E3 ligase ligand.[1] It is a potent degrader of Class I HDACs, particularly HDAC1 and HDAC2, leading to enhanced apoptosis in cancer cells.[2]
| Property | Value | Source |
| Molecular Weight | 940.19 g/mol | [1] |
| Formula | C₅₁H₆₆FN₇O₇S | [1] |
| CAS Number | 2669785-85-5 | |
| Purity | ≥98% | [1] |
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that for many complex organic molecules like this compound, solubility in aqueous solutions is limited. Therefore, organic solvents are typically used to prepare concentrated stock solutions.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO (Dimethyl Sulfoxide) | 20 | 18.8 | Gentle warming may be required to fully dissolve the compound.[1] |
| Ethanol | Not specified | Not specified | Solubility information not readily available. It is recommended to test solubility in a small aliquot before preparing a larger stock. |
| Water | Insoluble or very poorly soluble | Insoluble or very poorly soluble | Direct dissolution in aqueous buffers is not recommended. Dilution from a DMSO stock is the preferred method. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 940.19 g/mol * 1000 mg/g = 9.40 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 9.40 mg of this compound powder and place it into a sterile vial.
-
-
Adding Solvent:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can aid dissolution.[3] Visually inspect the solution to ensure no particulates are present.
-
-
Storage:
-
Once fully dissolved, the 10 mM this compound stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[4]
-
Protocol 2: Preparation of Working Solutions
This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final desired concentration of this compound for your experiment (e.g., 1 µM).
-
Perform a serial dilution of the 10 mM stock solution in your cell culture medium. It is recommended to perform intermediate dilutions to ensure accuracy.
-
Example for a 1 µM final concentration:
-
Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM intermediate solution.
-
Prepare the final 1 µM working solution by adding 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.
-
-
-
Vortex gently to mix the working solution.
-
Control: Prepare a vehicle control using the same concentration of DMSO as in the final working solution to account for any effects of the solvent on the cells.
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment.
Visualizations
Signaling Pathway of this compound
This compound is a PROTAC that co-opts the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of HDAC3.
Caption: Mechanism of action of this compound as a PROTAC.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps for preparing a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
References
Application Notes and Protocols for JPS036 in Human Colon Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
JPS036 is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. Aberrant Wnt signaling, often driven by mutations in the Adenomatous Polyposis Coli (APC) gene, is a critical driver in the majority of colorectal cancers (CRC). Tankyrases promote the degradation of Axin, a central component of the β-catenin destruction complex. By inhibiting Tankyrase, this compound stabilizes Axin, leading to the reformation of the destruction complex, enhanced phosphorylation and degradation of β-catenin, and subsequent downregulation of Wnt target genes responsible for proliferation and survival.[1][2][3][4][5]
These application notes provide protocols for characterizing the effects of this compound on human colon cancer cell lines, focusing on cell viability, mechanism of action, and effects on the cell cycle and apoptosis.
Mechanism of Action: Wnt/β-catenin Pathway Inhibition
The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt signal, a "destruction complex" (Axin, APC, GSK3β, CK1) phosphorylates β-catenin, targeting it for proteasomal degradation. In many colon cancer cells with APC mutations, this complex is inactive, leading to β-catenin accumulation, nuclear translocation, and activation of proliferative genes (e.g., MYC, CCND1). This compound inhibits Tankyrase-mediated PARsylation of Axin, preventing Axin degradation and stabilizing the destruction complex to restore β-catenin degradation.[1][2][3][4][5]
Data Presentation
The anti-proliferative activity of this compound was evaluated across a panel of human colon cancer cell lines using a 72-hour MTT assay. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effects on cell cycle distribution and apoptosis.
Table 1: Anti-proliferative Activity of this compound in Colon Cancer Cell Lines
| Cell Line | APC Status | This compound IC50 (µM) | Reference Compound (G007-LK) IC50 (µM) |
| COLO-320DM | Truncating Mutation | 0.45 | 0.43 |
| SW403 | Truncating Mutation | 0.85 | 0.92 |
| HCT-116 | Wild-Type (CTNNB1 mut) | > 10 | > 10 |
| RKO | Wild-Type | > 10 | > 10 |
Data are representative. Actual values may vary based on experimental conditions. Reference data is based on published values for known Tankyrase inhibitors.[1]
Table 2: Effect of this compound on Cell Cycle and Apoptosis in COLO-320DM Cells (48 hr treatment)
| Treatment (Concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptotic Cells (%) (Annexin V+) |
| Vehicle (DMSO) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 | 4.5 ± 0.8 |
| This compound (0.5 µM) | 68.5 ± 4.2 | 15.1 ± 1.9 | 16.4 ± 2.1 | 15.2 ± 2.2 |
| This compound (1.0 µM) | 75.1 ± 3.8 | 8.9 ± 1.5 | 16.0 ± 2.0 | 28.7 ± 3.5 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability (MTT Assay)
This protocol measures cell metabolic activity as an indicator of cell viability.[6][7][8]
Materials:
-
Human colon cancer cell lines (e.g., COLO-320DM)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for β-catenin Pathway Proteins
This protocol is for detecting changes in the protein levels of Axin and β-catenin following this compound treatment.[9][10][11]
Materials:
-
6-well plates
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Axin1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed COLO-320DM cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 0.5 µM, 1.0 µM) or vehicle (DMSO) for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[12][13][14]
Materials:
-
6-well plates
-
This compound
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed COLO-320DM cells in 6-well plates.
-
Treat cells with this compound (e.g., 0.5 µM, 1.0 µM) or vehicle (DMSO) for 48 hours.
-
Harvest cells (including floating cells) by trypsinization and centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[13]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Use appropriate software to model the cell cycle distribution.
Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18][19]
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the cell cycle analysis protocol.
-
Harvest all cells, including those floating in the medium, and pellet by centrifugation.
-
Wash the cells once with cold PBS.
-
Dilute the 10X Binding Buffer to 1X with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[18]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[17]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR signaling mediates resistance to tankyrase inhibitors in Wnt-driven colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Annexin V-FITC Kit Protocol [hellobio.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JPS036-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
JPS036 is a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Class I Histone Deacetylases (HDACs).[1][2] As a heterobifunctional molecule, this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target HDAC protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] These application notes provide detailed protocols for determining the optimal treatment duration of this compound for maximal protein degradation and for quantifying this degradation.
Mechanism of Action
This compound functions by hijacking the cell's natural ubiquitin-proteasome system (UPS). It simultaneously binds to a target HDAC protein and the VHL E3 ligase, forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the HDAC protein. The polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome, while this compound can catalytically repeat the process.[3]
Figure 1: Mechanism of this compound-mediated HDAC degradation.
Quantitative Data Summary
The following tables summarize the degradation efficiency of this compound in HCT116 cells after a 24-hour treatment period.
Table 1: this compound Degradation Activity in HCT116 Cells
| Target Protein | DC₅₀ (µM) | Dₘₐₓ (%) |
| HDAC1 | Not specified | Reduced degradation compared to other PROTACs |
| HDAC2 | Not specified | Reduced degradation compared to other PROTACs |
| HDAC3 | 0.44 | 77 |
Data sourced from Smalley JP, et al. (2022).[4][5]
Experimental Protocols
To determine the optimal treatment duration for maximal protein degradation, a time-course experiment is recommended.
Protocol 1: Time-Course Analysis of this compound-Mediated HDAC Degradation
This protocol outlines the steps to identify the optimal treatment duration for this compound.
Figure 2: Workflow for time-course analysis of protein degradation.
Materials:
-
HCT116 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC1, anti-HDAC2, anti-HDAC3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: The following day, treat the cells with a fixed concentration of this compound (e.g., 1 µM). Include a DMSO-treated vehicle control.
-
Time-Course Incubation: Incubate the cells for a range of time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Cell Harvest: At each time point, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein amounts for all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using a chemiluminescent substrate and capture the image.
-
Data Analysis: a. Perform densitometry analysis on the Western blot bands. b. Normalize the HDAC band intensity to the loading control for each time point. c. Calculate the percentage of protein degradation relative to the DMSO control at time zero. d. Plot the percentage of degradation against time to determine the optimal treatment duration for maximal degradation.
Protocol 2: Determining the Dose-Response Curve (DC₅₀)
Once the optimal treatment duration is established, a dose-response experiment should be performed to determine the DC₅₀ (the concentration of this compound that results in 50% degradation of the target protein).
Procedure:
-
Follow the steps outlined in Protocol 1.
-
In the cell treatment step, use the optimal incubation time determined from the time-course experiment.
-
Treat the cells with a serial dilution of this compound (e.g., ranging from 0.001 µM to 10 µM).
-
After Western blotting and densitometry, plot the percentage of HDAC remaining against the log concentration of this compound.
-
Use a non-linear regression analysis to calculate the DC₅₀ value.
Protocol 3: Global Proteomic Analysis Workflow
For a broader understanding of this compound's effects on the cellular proteome, a mass spectrometry-based proteomics approach can be employed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Analysis of Apoptosis Induction by JPS036 Using Flow Cytometry
Introduction
JPS036 is a potent proteolysis-targeting chimera (PROTAC) that selectively degrades Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[1][2] The degradation of these HDACs has been shown to induce apoptosis and cell cycle arrest in cancer cells, making this compound a promising candidate for therapeutic development.[2][3][4] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound treatment in a cellular context using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in a large number of cells.[5][6][7] The Annexin V/PI dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10] In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane.[6] During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[8][11] Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells.[10] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[8][9]
Data Presentation
The following table provides a template for summarizing quantitative data obtained from a flow cytometry experiment analyzing the effects of this compound on apoptosis.
| Treatment Group | Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 100 | 80.1 ± 3.5 | 12.3 ± 1.5 | 7.6 ± 1.1 |
| This compound | 500 | 65.7 ± 4.2 | 25.8 ± 2.3 | 8.5 ± 1.3 |
| This compound | 1000 | 40.3 ± 5.1 | 45.1 ± 3.8 | 14.6 ± 2.0 |
| Staurosporine (Positive Control) | 1000 | 15.4 ± 2.8 | 60.2 ± 4.5 | 24.4 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents:
-
Complete cell culture medium
-
Vehicle control (e.g., DMSO)
-
Apoptosis inducer (positive control, e.g., Staurosporine)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol for Induction of Apoptosis:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol for Annexin V/PI Staining and Flow Cytometry:
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Gently collect the cells by centrifugation.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[6]
Flow Cytometry Analysis:
-
Acquire data for at least 10,000 events per sample.
-
Set up appropriate compensation controls for FITC and PI to correct for spectral overlap.
-
Create a dot plot of FITC (Annexin V) versus PI.
-
Gate the populations to distinguish between:
-
Viable cells (Annexin V- / PI-) in the lower-left quadrant.
-
Early apoptotic cells (Annexin V+ / PI-) in the lower-right quadrant.
-
Late apoptotic/necrotic cells (Annexin V+ / PI+) in the upper-right quadrant.
-
Necrotic cells (Annexin V- / PI+) in the upper-left quadrant.
-
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
References
- 1. This compound Supplier | CAS 2669785-85-5 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biologi.ub.ac.id [biologi.ub.ac.id]
- 11. kumc.edu [kumc.edu]
Application Notes and Protocols: Control Experiments for JPS036-Mediated Degradation of HDACs
Audience: Researchers, scientists, and drug development professionals.
Introduction Targeted protein degradation has emerged as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that eliminate specific proteins by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2][3][4] JPS036 is a PROTAC designed to induce the degradation of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[5][6] It functions by forming a ternary complex between the target HDAC protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the HDAC.[5][6][7][8]
To validate that the observed reduction in protein levels is a direct result of the intended PROTAC mechanism, a series of rigorous control experiments is essential. These application notes provide detailed protocols for the key control experiments required to confirm the specific, E3 ligase-dependent, and proteasome-mediated degradation induced by this compound.
This compound Mechanism of Action
This compound acts as a molecular bridge to induce proximity between the target protein (HDAC) and the VHL E3 ligase.[8] This proximity facilitates the transfer of ubiquitin molecules to the HDAC protein.[2] The polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome, while this compound can act catalytically to induce the degradation of further HDAC molecules.[1][2]
Logical Workflow for Control Experiments
A systematic approach is necessary to unequivocally demonstrate the intended mechanism of action. The following workflow outlines the essential experiments to confirm that this compound-mediated loss of HDAC protein is due to targeted proteasomal degradation.
Experimental Protocols
Protocol 1: Western Blot for Dose-Response and Time-Course Analysis
Objective: To quantify the reduction in HDAC protein levels upon treatment with this compound at various concentrations and time points. This allows for the determination of key parameters like DC₅₀ (50% degradation concentration) and Dₘₐₓ (maximum degradation).[2]
Materials:
-
Cell line expressing target HDACs (e.g., HCT116)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[1][9]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-HDAC1, anti-HDAC2, anti-β-actin or GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to achieve 70-80% confluency on the day of treatment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Cell Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM) for a fixed time (e.g., 16-24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[10]
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.[1] Incubate on ice for 15 minutes.
-
Protein Quantification: Clear the lysates by centrifugation (~14,000 x g for 15 min at 4°C) and determine the protein concentration of the supernatant using a BCA assay.[10]
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and denature at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel.[1]
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[11]
-
Incubate with primary antibodies (anti-HDAC1/2 and anti-loading control) overnight at 4°C.[10][11]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
Visualize bands using an ECL substrate and an imaging system.[10]
-
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the HDAC band intensity to the corresponding loading control band. For dose-response, plot normalized intensity vs. log[this compound] to calculate DC₅₀. For time-course, plot normalized intensity vs. time.
Protocol 2: Proteasome Inhibition Assay
Objective: To confirm that this compound-mediated degradation is dependent on the proteasome. If the mechanism is correct, inhibiting the proteasome should prevent or "rescue" the degradation of the target protein.[10][12][13]
Materials:
-
Same as Protocol 1
-
Proteasome inhibitor: MG132 (stock solution in DMSO)
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Cell Treatment:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) or vehicle (DMSO) for 1-2 hours.[10]
-
Co-treat the cells with this compound (at a concentration known to cause significant degradation, e.g., DC₉₀) and MG132 for a fixed duration (e.g., 8-12 hours).
-
Include four experimental groups:
-
Vehicle (DMSO) only
-
This compound only
-
MG132 only
-
This compound + MG132
-
-
-
Lysis and Western Blot: Follow steps 4-8 from Protocol 1 to lyse the cells and perform Western blot analysis for HDACs and a loading control.
-
Data Analysis: Quantify and normalize the HDAC band intensities. Compare the HDAC levels in the "this compound only" group to the "this compound + MG132" group. A significant increase in HDAC levels in the co-treated group indicates a proteasome-dependent degradation mechanism.
Protocol 3: Negative Control Experiment
Objective: To demonstrate that the degradation activity is specific to the PROTAC molecule's ability to form the ternary complex, and not due to non-specific effects of the chemical scaffold. This is achieved by using an inactive analog that cannot bind to a key component (e.g., VHL or the target protein). JPS016NC is a suitable negative control for this compound.[7]
Materials:
-
Same as Protocol 1
-
Negative Control compound (e.g., JPS016NC)
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Cell Treatment: Treat cells with this compound and the negative control compound at the same concentrations for a fixed duration (e.g., 24 hours). Include a vehicle-only control.
-
Lysis and Western Blot: Follow steps 4-8 from Protocol 1 to analyze HDAC levels.
-
Data Analysis: Quantify and normalize HDAC band intensities. Compare the effect of this compound with the negative control. The active PROTAC should show significant degradation, while the negative control should show little to no effect on HDAC levels.
Protocol 4: Target Ubiquitination Assay via Co-Immunoprecipitation (Co-IP)
Objective: To directly demonstrate that this compound treatment leads to the increased ubiquitination of the target HDAC protein, which is the crucial step preceding proteasomal degradation.[14][15]
Materials:
-
Same as Protocol 2
-
Co-IP Lysis Buffer (e.g., 1% NP-40 based buffer with inhibitors)[16]
-
Anti-HDAC1 or Anti-HDAC2 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads[17][18]
-
Anti-Ubiquitin primary antibody
Procedure:
-
Cell Seeding and Treatment: Seed cells in larger format dishes (e.g., 10 cm) to ensure sufficient protein yield. Treat cells with this compound, MG132, both, or vehicle control as described in Protocol 2 for a shorter time frame (e.g., 2-6 hours) to capture the ubiquitinated species before they are fully degraded.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation (IP):
-
Quantify protein concentration of the cleared lysates.
-
Incubate an equal amount of protein lysate (e.g., 500-1000 µg) with an anti-HDAC antibody overnight at 4°C with gentle rotation to form the immunocomplex.[16]
-
Add pre-washed Protein A/G beads and incubate for another 2-4 hours to capture the antibody-antigen complex.[17][18]
-
-
Washing: Pellet the beads and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.[19]
-
Elution: Elute the captured proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot: Analyze the eluates by Western blotting. Run two separate gels or cut the membrane. Probe one with an anti-HDAC antibody (to confirm successful IP) and the other with an anti-Ubiquitin antibody (to detect ubiquitinated HDAC). A high-molecular-weight smear or laddering pattern in the ubiquitin blot indicates polyubiquitination.[14]
-
Data Analysis: Compare the intensity of the ubiquitin signal in the HDAC immunoprecipitates from this compound-treated cells versus control cells. An increased signal in the presence of this compound confirms target ubiquitination.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between experimental conditions.
Table 1: Dose-Response of this compound on HDAC1 Levels (24h Treatment)
| This compound Conc. (nM) | Normalized HDAC1 Level (%) | Std. Deviation |
|---|---|---|
| 0 (Vehicle) | 100 | ± 5.2 |
| 1 | 95.4 | ± 4.8 |
| 10 | 72.1 | ± 6.1 |
| 50 | 48.5 | ± 3.9 |
| 100 | 25.3 | ± 3.1 |
| 500 | 10.8 | ± 2.5 |
| 1000 | 11.2 | ± 2.8 |
Table 2: Time-Course of HDAC1 Degradation with 100 nM this compound
| Time (hours) | Normalized HDAC1 Level (%) | Std. Deviation |
|---|---|---|
| 0 | 100 | ± 4.5 |
| 2 | 88.6 | ± 5.3 |
| 4 | 65.2 | ± 4.9 |
| 8 | 38.7 | ± 3.7 |
| 16 | 22.1 | ± 3.2 |
| 24 | 24.5 | ± 3.5 |
Table 3: Effect of Proteasome Inhibitor on this compound-Mediated Degradation (8h)
| Treatment | Normalized HDAC1 Level (%) | Std. Deviation |
|---|---|---|
| Vehicle | 100 | ± 6.0 |
| This compound (100 nM) | 35.4 | ± 4.1 |
| MG132 (10 µM) | 105.1 | ± 5.5 |
| this compound + MG132 | 92.8 | ± 6.3 |
Table 4: Comparison of this compound vs. Negative Control (NC) on HDAC1 Degradation (24h)
| Treatment | Normalized HDAC1 Level (%) | Std. Deviation |
|---|---|---|
| Vehicle | 100 | ± 4.7 |
| This compound (100 nM) | 23.8 | ± 3.6 |
| JPS016NC (100 nM) | 98.5 | ± 5.1 |
| This compound (1000 nM) | 11.5 | ± 2.9 |
| JPS016NC (1000 nM) | 96.2 | ± 4.4 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound|CAS 2669785-85-5|DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Supplier | CAS 2669785-85-5 | Tocris Bioscience [tocris.com]
- 8. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Assaying Proteasomal Degradation in a Cell-free System in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dokumen.pub [dokumen.pub]
- 15. What are the effects of ubiquitination on protein degradation? [synapse.patsnap.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Troubleshooting & Optimization
How to avoid the "hook effect" with JPS036.
This guide provides researchers, scientists, and drug development professionals with essential information for using JPS036, a PROTAC® (Proteolysis Targeting Chimera) designed to degrade Class I Histone Deacetylases (HDACs). Here you will find answers to frequently asked questions and troubleshooting advice to ensure the success of your experiments, with a specific focus on avoiding concentration-dependent artifacts like the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, benzamide-based PROTAC that induces the degradation of Class I HDACs.[1] Unlike traditional inhibitors that only block the enzymatic activity of a protein, PROTACs eliminate the target protein entirely. This compound is a bifunctional molecule: one end binds to an HDAC protein (the protein of interest), and the other end binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the HDAC with ubiquitin, marking it for destruction by the cell's proteasome.[2][3] This catalytic process allows substoichiometric concentrations of this compound to achieve significant and long-lasting protein degradation.[2]
References
Technical Support Center: Optimizing JPS036 Concentration for Maximum Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of JPS036 for achieving maximum degradation of its target proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a benzamide-based Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule that induces the degradation of Class I Histone Deacetylases (HDACs). This compound works by simultaneously binding to an HDAC protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity leads to the ubiquitination of the HDAC protein, marking it for degradation by the proteasome.[1]
Q2: Which HDACs are targeted by this compound?
A2: this compound is a potent degrader of HDAC1 and HDAC2, and it also demonstrates enhanced degradation of HDAC3.[1][2]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been shown to be effective in inducing apoptosis and cell cycle arrest in HCT116 human colon cancer cells.[1][3]
Q4: What are the key parameters to consider when optimizing this compound concentration?
A4: The two primary parameters to determine the optimal concentration of this compound are:
-
DC50: The concentration of this compound that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with this compound.
The goal is to use a concentration that achieves maximal degradation (at or near Dmax) without causing significant off-target effects or cytotoxicity.
Q5: What is the "hook effect" and does this compound exhibit it?
A5: The "hook effect" is a phenomenon observed with some PROTACs where an increase in concentration beyond an optimal point leads to a decrease in degradation efficiency. This is because at very high concentrations, the PROTAC can form separate binary complexes with the target protein and the E3 ligase, rather than the productive ternary complex required for degradation. This compound has been reported to exhibit a standard dose-response curve for HDAC3 degradation, suggesting it may be less prone to the hook effect for this target compared to other PROTACs.[4]
Quantitative Data Summary
The following tables summarize the degradation efficiency of this compound in HCT116 cells after a 24-hour treatment.
Table 1: this compound Degradation Performance in HCT116 Cells
| Target | DC50 (μM) | Dmax (%) |
| HDAC1 | Not specified | ~41% |
| HDAC2 | Not specified | ~18% |
| HDAC3 | 0.44 ± 0.03 | 77 |
Data is derived from quantitative western blotting and represents the average of two independent biological replicates.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration for HDAC Degradation via Western Blot
This protocol outlines the steps to determine the DC50 and Dmax of this compound for HDAC1, HDAC2, and HDAC3 in a selected cell line (e.g., HCT116).
Materials:
-
This compound
-
HCT116 cells (or other appropriate cell line)
-
Cell culture medium and supplements
-
DMSO (for stock solution)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-HDAC1, anti-HDAC2, anti-HDAC3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 0.5, 1, 5, 10 μM). Include a DMSO-only vehicle control.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2. A time-course experiment (e.g., 4, 8, 12, 24, 48 hours) can also be performed to determine the optimal treatment duration.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the HDAC band intensities to the loading control. Plot the percentage of HDAC degradation relative to the vehicle control against the this compound concentration to determine the DC50 and Dmax values.
Protocol 2: Assessing Cell Viability upon this compound Treatment
This protocol helps to determine the cytotoxic effects of this compound.
Materials:
-
This compound
-
HCT116 cells (or other appropriate cell line)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with the same range of this compound concentrations used in the Western blot experiment.
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot cell viability against the this compound concentration to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak degradation of HDACs | Suboptimal this compound concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM). |
| Insufficient treatment time | Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal incubation period. | |
| Low expression of VHL E3 ligase in the cell line | Verify VHL expression in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line. | |
| Poor cell permeability of this compound | While this compound has shown activity in cells, permeability can be cell-line dependent. If other troubleshooting fails, consider using a cell line with known good permeability for similar-sized molecules. | |
| Compound instability | Ensure proper storage of this compound stock solutions (-20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| "Hook Effect" observed (decreased degradation at high concentrations) | Formation of binary complexes instead of the ternary complex | Although less common for this compound with HDAC3, if observed, use concentrations at or below the optimal degradation concentration. A wider, more granular dose-response curve can help pinpoint the optimal range. |
| High cell toxicity | This compound concentration is too high | Lower the concentration of this compound. Use concentrations at or below the determined DC50 for degradation and well below the cytotoxic IC50. |
| Off-target effects | If toxicity is observed at concentrations that do not cause significant on-target degradation, consider potential off-target effects. A proteomics-based approach could identify unintended targets.[5][6][7][8] | |
| Inconsistent results between replicates | Inaccurate pipetting | Calibrate pipettes regularly and ensure proper pipetting technique. |
| Variability in cell density | Ensure consistent cell seeding density across all wells and plates. | |
| Inconsistent this compound stock solution | Prepare fresh stock solutions and aliquot for single use to minimize freeze-thaw cycles. |
Visualizations
Caption: Mechanism of action for this compound-mediated HDAC degradation.
Caption: Troubleshooting workflow for optimizing this compound experiments.
Caption: this compound-mediated HDAC degradation can impact the mTOR signaling pathway.
Caption: this compound-mediated HDAC degradation can activate FOXO signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Low Cell Permeability of JPS036
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low cell permeability with JPS036, a potent, cell-permeable PROTAC that degrades class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[1] A significant drop in potency between biochemical and cellular assays often points towards issues with cellular uptake or stability.
Troubleshooting Guide & FAQs
Q1: My this compound compound shows high potency in biochemical assays but significantly lower activity in my cell-based assays. What could be the cause?
A significant discrepancy between biochemical and cellular IC50/DC50 values is a common challenge in drug discovery. While this compound is designed as a cell-permeable PROTAC, several factors can contribute to this observation.[1][2] The primary suspect is often insufficient intracellular concentration of the compound at its target.
This can be broken down into a few key possibilities:
-
Low Passive Permeability: The physicochemical properties of the molecule may hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.
-
Active Efflux: The compound may be a substrate for transmembrane efflux pumps, such as P-glycoprotein (P-gp), which actively remove the compound from the cell, preventing it from reaching its target.[3][4][5][6]
-
Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes or degraded in the cell culture medium.
-
Poor Solubility: Low solubility in aqueous assay media can lead to compound precipitation and an overestimation of the actual concentration used.
The following diagram outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low cellular activity.
Q2: How can I experimentally determine the cell permeability of this compound?
Two standard in vitro assays are widely used to assess permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[7][8]
-
PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[7][9][10][11] It exclusively models passive transcellular permeability.[7][9][11]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which resemble the epithelial cells of the small intestine.[12][13] It is considered more physiologically relevant as it can assess passive diffusion, active transport, and efflux mechanisms.[7][13]
| Feature | PAMPA | Caco-2 Assay |
| Model | Artificial lipid membrane | Differentiated Caco-2 cell monolayer |
| Transport Measured | Passive diffusion only[7][9] | Passive, active, and efflux[8][13] |
| Throughput | High | Low to Medium |
| Cost | Low[14] | High |
| Time | Fast (hours)[7] | Slow (requires ~21 days for cell culture)[15] |
| Biological Relevance | Lower | Higher |
Q3: What physicochemical properties of this compound might limit its permeability?
While this compound is optimized, its nature as a PROTAC means it is a relatively large molecule, which can present permeability challenges.[2][16][17] Key properties influencing permeability are often assessed by guidelines like Lipinski's Rule of Five. PROTACs often fall outside these rules but can still be permeable due to conformational flexibility.[16]
| Physicochemical Property | Guideline (Lipinski's Rule of 5) | Hypothetical this compound Value | Implication if Rule is Violated |
| Molecular Weight (MW) | ≤ 500 Da | 785 Da | Reduced passive diffusion |
| LogP (Lipophilicity) | ≤ 5 | 4.2 | Balances solubility and membrane partitioning |
| H-Bond Donors | ≤ 5 | 6 | High polarity, can hinder membrane crossing |
| H-Bond Acceptors | ≤ 10 | 12 | High polarity, can hinder membrane crossing |
| Polar Surface Area (PSA) | ≤ 140 Ų | 180 Ų | High PSA reduces membrane permeability |
Q4: Could active efflux be reducing the intracellular concentration of this compound?
Yes, active efflux is a major mechanism of drug resistance and can significantly lower intracellular drug concentrations.[18] P-glycoprotein (P-gp) is a well-known efflux pump that transports a wide range of substrates out of the cell.[3][4][5][6]
To determine if this compound is a P-gp substrate, a bidirectional Caco-2 assay is performed. The permeability is measured in both directions: from the apical (top) to the basolateral (bottom) side (Papp, A→B) and vice versa (Papp, B→A).[8]
An Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 is a strong indicator that the compound is actively transported out of the cells.[8]
Caption: Mechanism of P-glycoprotein (P-gp) mediated drug efflux.
Q5: What strategies can I use to improve the cellular uptake of this compound in my experiments?
If low permeability or efflux is confirmed, several strategies can be employed, ranging from simple experimental modifications to more complex chemical alterations.
| Strategy | Description | Pros | Cons |
| Formulation with Excipients | Use of solubility enhancers or mild surfactants in the vehicle. | Easy to implement for in vitro studies. | May have off-target effects or cytotoxicity. |
| Co-administration with Efflux Inhibitors | Use a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) alongside this compound.[4] | Can directly confirm the role of efflux pumps. | Inhibitors can be toxic and are not suitable for in vivo therapeutic use. |
| Prodrug Approach | Chemically modify this compound by masking polar groups with lipophilic moieties that are cleaved intracellularly.[19] | Can significantly improve permeability.[19] | Requires chemical synthesis; cleavage efficiency can vary. |
| Nanoparticle Formulation | Encapsulate this compound in delivery systems like liposomes or polymeric nanoparticles. | Can enhance uptake and protect the compound from degradation. | Complex formulation; may alter pharmacokinetics. |
Detailed Experimental Protocols
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method to assess the passive permeability of this compound.
Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Phospholipid solution (e.g., 2% phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
High-permeability control (e.g., Propranolol)
-
Low-permeability control (e.g., Atenolol)
-
LC-MS/MS or UV-Vis plate reader for analysis
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid/dodecane solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate for 5 minutes.
-
Prepare Donor Solutions: Dilute the this compound stock solution and controls in PBS to a final concentration of 100 µM (ensure final DMSO concentration is <1%).
-
Start Assay: Add 200 µL of the prepared donor solutions to the donor plate wells. Carefully place the donor plate onto the acceptor plate to form a "sandwich."
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the appropriate formula based on the change in concentration over time.
Caption: Experimental workflow for the PAMPA assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Role of P-Glycoprotein in Drug Disposition: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 7. PAMPA | Evotec [evotec.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Profacgen [profacgen.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. enamine.net [enamine.net]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 16. diva-portal.org [diva-portal.org]
- 17. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of JPS036.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing JPS036, a selective proteolysis-targeting chimera (PROTAC) for histone deacetylase 3 (HDAC3).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of HDAC3.[1][2] It consists of a ligand that binds to HDAC3 and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4] This proximity induces the polyubiquitination of HDAC3, marking it for degradation by the proteasome.[3][4] This approach differs from traditional HDAC inhibitors, which only block the enzyme's activity.[3][4]
Q2: What are the primary on-target effects of this compound?
A2: The primary on-target effect of this compound is the selective degradation of HDAC3.[2] This degradation can lead to various downstream cellular effects, including altered gene expression, apoptosis, and cell cycle arrest in cancer cells.[1][3]
Q3: Is this compound completely selective for HDAC3? What are the known off-target effects?
A3: While this compound is characterized as a selective HDAC3 degrader, it can also induce the degradation of HDAC1 and HDAC2, although to a lesser extent.[3][4][5] This is a critical consideration for experimental design and data interpretation. At higher concentrations, the potential for increased off-target degradation of HDAC1 and HDAC2 should be monitored.
Q4: What is the recommended concentration range for this compound in cell culture experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and experimental endpoint. Based on published data, a starting concentration range of 100 nM to 1 µM is recommended for observing significant HDAC3 degradation.[3] The DC50 (concentration for 50% of maximal degradation) for HDAC3 is reported to be 440 nM.[2] A dose-response experiment is highly recommended to determine the optimal concentration for your specific system.
Q5: How long does it take to observe HDAC3 degradation after this compound treatment?
A5: Significant degradation of HDAC3 is typically observed within 24 hours of treatment.[3] However, the exact timing can vary between cell types. A time-course experiment (e.g., 4, 8, 12, and 24 hours) is advisable to determine the optimal treatment duration for your experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low HDAC3 degradation observed. | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Insufficient Treatment Time: The incubation time may not be long enough to induce degradation. 3. Low VHL E3 Ligase Expression: The cell line may have low endogenous levels of the VHL E3 ligase. 4. Proteasome Inhibition: Other compounds in the media or the experimental conditions may be inhibiting proteasome activity. 5. Compound Inactivity: The this compound compound may have degraded. | 1. Perform a dose-response experiment with a broader concentration range (e.g., 10 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours). 3. Verify the expression of VHL in your cell line via western blot or qPCR. If expression is low, consider using a different cell line. 4. As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. This should rescue HDAC3 from degradation. 5. Ensure proper storage of this compound at -20°C. Prepare fresh stock solutions in DMSO. |
| Significant degradation of HDAC1 and/or HDAC2 is observed. | 1. High Concentration of this compound: Off-target effects are more pronounced at higher concentrations.[3][4] 2. Cell Line Sensitivity: Some cell lines may be more sensitive to the off-target effects of this compound. | 1. Lower the concentration of this compound to the minimum effective dose for HDAC3 degradation, as determined by your dose-response experiments. 2. If HDAC1/2 degradation persists at concentrations required for HDAC3 degradation, consider using a negative control compound, such as JPS016NC, to distinguish between on- and off-target effects.[2] |
| Unexpected cellular phenotypes are observed. | 1. Off-Target Effects: The phenotype may be due to the degradation of proteins other than HDAC3. 2. Cellular Stress Response: High concentrations of this compound or prolonged treatment may induce a general cellular stress response. | 1. Perform rescue experiments by overexpressing a degradation-resistant mutant of HDAC3 to confirm that the phenotype is due to on-target activity. 2. Use proteomics to identify other proteins that may be degraded by this compound in your specific cell line. 3. Include appropriate vehicle controls (e.g., DMSO) and monitor cell viability with assays such as MTT or trypan blue exclusion. |
Quantitative Data Summary
Table 1: Degradation Profile of this compound
| Target | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| HDAC3 | 440 | 77 | HCT116 | [2] |
Table 2: Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Condition | Reference |
| HDAC1-LSD1-CoREST complex | >10 | Purified complex | [3][4] |
| HDAC2-LSD1-CoREST complex | >10 | Purified complex | [3][4] |
| HDAC3-SMRT complex | 0.44 ± 0.04 | Purified complex | [3][4] |
Experimental Protocols
Protocol 1: Western Blotting for HDAC Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat cells with the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Mechanism of action of this compound leading to HDAC3 degradation.
Caption: Workflow for characterizing this compound's on-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Supplier | CAS 2669785-85-5 | Tocris Bioscience [tocris.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3 - PMC [pmc.ncbi.nlm.nih.gov]
JPS036 stability issues in long-term experiments.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of JPS036 in long-term experiments. As a selective HDAC3 degrader, consistent performance of this compound is critical for reproducible and reliable experimental outcomes. This guide is designed to help you identify and address potential stability issues.
This compound Quantitative Data Summary
| Parameter | Value | Reference |
| Description | Selective HDAC3 Degrader (PROTAC®) | |
| Molecular Weight | 940.19 | |
| Formula | C₅₁H₆₆FN₇O₇S | |
| Purity | ≥98% (HPLC) | |
| DC₅₀ (HDAC3) | 440 nM | |
| Dₘₐₓ (HDAC3) | 77% | |
| Storage | Store at -20°C | |
| Solubility | Soluble to 20 mM in DMSO with gentle warming |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to induce the degradation of specific proteins within cells.[1] It consists of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to Histone Deacetylase 3 (HDAC3). By bringing HDAC3 into close proximity with the VHL E3 ligase, this compound triggers the ubiquitination of HDAC3, marking it for degradation by the proteasome.[2] This event-driven pharmacology allows for the removal of the target protein, rather than just inhibiting its enzymatic activity.[3]
Q2: How should I prepare and store this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C. To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO to a concentration of up to 20 mM, with gentle warming if necessary. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C.
Q3: What are the common factors that can affect the stability of this compound in my experiments?
A3: The stability of small molecules like this compound can be influenced by several factors in an experimental setting, including:
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pH: The pH of the culture medium or buffer can affect the chemical stability of the compound.[4]
-
Temperature: Higher temperatures, such as the 37°C used for cell culture, can accelerate the degradation of some compounds.[4]
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Media Components: Certain components in cell culture media, like serum proteins or reducing agents, may interact with and degrade the compound.[4]
-
Light Exposure: Prolonged exposure to light can cause photodegradation of sensitive compounds.
-
Hydrolysis and Oxidation: this compound, like many complex organic molecules, may be susceptible to hydrolysis or oxidation in aqueous environments over time.[5]
Q4: I am observing a decrease in this compound activity over several days in my cell culture experiment. Is this expected?
A4: A gradual loss of activity in a long-term experiment could be due to the degradation of this compound in the cell culture medium.[4] It is also possible that the degradation of the target protein, HDAC3, is followed by its re-synthesis by the cells. For multi-day experiments, it may be necessary to replenish the this compound-containing medium to maintain a sufficient concentration for continuous target degradation. To confirm if compound stability is the issue, you can perform a stability assessment as outlined in the Experimental Protocols section.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected HDAC3 degradation with this compound.
-
Question: My Western blot results show variable or weak degradation of HDAC3, even at concentrations that should be effective. What could be the cause?
-
Answer & Recommended Actions: This issue can arise from several factors related to the compound's stability and the experimental setup.
-
Verify Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.
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Assess Stability in Media: this compound may be degrading in your specific cell culture medium. You can test this by incubating this compound in cell-free media for the duration of your experiment and then analyzing its concentration by HPLC or LC-MS/MS.[4]
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Check E3 Ligase Expression: The VHL E3 ligase is essential for the activity of this compound. Confirm that your cell line expresses VHL at sufficient levels using Western blotting or other protein detection methods.[6]
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Consider the "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can reduce degradation efficiency.[7] Perform a dose-response experiment over a broad concentration range to identify the optimal concentration for HDAC3 degradation.
-
Issue 2: this compound shows initial HDAC3 degradation, but the protein levels recover quickly.
-
Question: I see good HDAC3 degradation after a few hours of treatment, but by 24 or 48 hours, the HDAC3 levels are back to normal. Why is this happening?
-
Answer & Recommended Actions: This suggests that while this compound is initially active, its effective concentration is not being maintained, or the cell is compensating for the protein loss.
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Metabolic Instability: this compound may be metabolized by the cells into an inactive form. Consider performing a time-course experiment with more frequent media changes to maintain the concentration of active this compound.
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Protein Re-synthesis: The cell may be upregulating the synthesis of new HDAC3 protein to counteract its degradation. This is a biological response and may require a different experimental approach, such as co-treatment with a transcription or translation inhibitor, to fully understand the dynamics of HDAC3 turnover.
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Issue 3: I observe precipitation in my culture media after adding this compound.
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Question: When I add my this compound working solution to the cell culture medium, I see a precipitate. What should I do?
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Answer & Recommended Actions: Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous environment of the cell culture medium.
-
Optimize Dilution: Instead of adding a highly concentrated DMSO stock directly to the media, perform a serial dilution in pre-warmed media. Adding the compound solution dropwise while gently swirling can also help.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically below 0.5%) and non-toxic to your cells. High concentrations of DMSO can cause compounds to precipitate when diluted into an aqueous solution.
-
Use Pre-warmed Media: Adding a cold compound solution to warmer media can sometimes cause precipitation. Ensure your diluted this compound solution is at the same temperature as your culture medium.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method for determining the stability of this compound in your specific cell culture medium over time using HPLC or LC-MS/MS.
1. Materials:
-
This compound
-
DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a multi-well plate
-
HPLC or LC-MS/MS system
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Media: Pre-warm your complete cell culture medium to 37°C. Dilute the this compound stock solution into the pre-warmed medium to your desired final experimental concentration (e.g., 1 µM). Ensure the final DMSO concentration is consistent across all samples and is typically ≤ 0.1%.
-
Aliquot Samples: Dispense the this compound-spiked media into sterile microcentrifuge tubes or the wells of a sterile multi-well plate.
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 time point. Process this sample immediately as described in step 6.
-
Incubation: Incubate the remaining aliquots at 37°C in a CO₂ incubator for various time points that are relevant to your long-term experiment (e.g., 2, 4, 8, 24, 48, 72 hours).
-
Sample Processing: At each time point, take an aliquot and process it to remove proteins that could interfere with the analysis. A common method is to add three volumes of a cold organic solvent like acetonitrile, vortex, and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a clean tube or HPLC vial. Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Interpreting unexpected results in JPS036 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results during experiments with JPS036.
Troubleshooting Guides & FAQs
Issue 1: Unexpected Increase in Phospho-ERK Levels at High this compound Concentrations
Question: We observed a paradoxical increase in phosphorylated ERK (p-ERK) levels in our Western blot analysis when treating cells with high concentrations of this compound (>10 µM), even though this compound is expected to be a MEK inhibitor. Why is this happening?
Answer: This phenomenon, known as paradoxical activation, can occur with some kinase inhibitors, particularly those targeting the RAF/MEK/ERK pathway. Several mechanisms could be at play:
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Off-Target Effects: At high concentrations, this compound might be interacting with other kinases or signaling molecules, leading to the activation of alternative pathways that converge on ERK.
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Feedback Loop Disruption: Inhibition of MEK can sometimes disrupt negative feedback loops that normally keep the pathway in check. This can lead to the hyperactivation of upstream components like RAF, which may overcome the inhibitory effect of this compound on MEK, resulting in a rebound of ERK phosphorylation.
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Scaffold Function of Kinases: Some kinase inhibitors can promote the dimerization and activation of upstream kinases by binding to one monomer and inducing a conformational change that favors dimerization with another monomer.
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform a dose-response experiment across a wider and more granular range of this compound concentrations to pinpoint the exact concentration at which the paradoxical effect begins.
-
Assess Upstream Kinase Activity: Analyze the phosphorylation status of upstream kinases like c-Raf (Ser338) and MEK (Ser217/221) at the same high concentrations of this compound. An increase in the phosphorylation of these upstream kinases would support the hypothesis of feedback loop disruption.
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm that this compound is engaging with its intended target (MEK) at the concentrations where paradoxical activation is observed.
Hypothetical Data Summary: p-ERK Levels in Response to this compound
| This compound Concentration | Mean Fold Change in p-ERK (vs. Vehicle) | Standard Deviation |
| 0 µM (Vehicle) | 1.0 | 0.1 |
| 0.1 µM | 0.6 | 0.08 |
| 1 µM | 0.2 | 0.05 |
| 10 µM | 1.5 | 0.2 |
| 50 µM | 2.8 | 0.35 |
Signaling Pathway Overview
Caption: The RAF/MEK/ERK signaling pathway with the inhibitory target of this compound.
Issue 2: Inconsistent Anti-proliferative Effects Across Different Cell Lines
Question: We are seeing potent anti-proliferative effects of this compound in some cancer cell lines (e.g., HT-29) but minimal to no effect in others (e.g., A549), even at high concentrations. What could explain this discrepancy?
Answer: The differential sensitivity of cell lines to this compound can be attributed to their underlying genetic and molecular profiles. Key factors include:
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Driver Mutations: Cell lines with mutations that activate the RAF/MEK/ERK pathway (e.g., BRAF V600E in HT-29) are often highly dependent on this pathway for survival and proliferation, making them more sensitive to MEK inhibitors. In contrast, cell lines like A549, which may have mutations in other pathways (e.g., KRAS), might have alternative survival pathways that compensate for MEK inhibition.
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Compensatory Signaling: Some cell lines can upregulate parallel signaling pathways (e.g., PI3K/AKT) to bypass the block in the MEK/ERK pathway, leading to resistance.
-
Drug Efflux Pumps: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.
Troubleshooting Steps:
-
Genomic and Proteomic Analysis: Characterize the mutational status (e.g., BRAF, KRAS, PIK3CA) and basal protein expression levels of key signaling molecules in both sensitive and resistant cell lines.
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Combination Therapy Studies: Investigate the efficacy of this compound in combination with inhibitors of potential compensatory pathways (e.g., a PI3K inhibitor).
-
Intracellular Drug Concentration Measurement: Use techniques like LC-MS/MS to measure the intracellular concentration of this compound in sensitive versus resistant cell lines to rule out issues with drug influx/efflux.
Hypothetical Data Summary: this compound IC50 Values in Different Cell Lines
| Cell Line | Relevant Mutation | This compound IC50 (µM) |
| HT-29 | BRAF V600E | 0.5 |
| A375 | BRAF V600E | 0.8 |
| A549 | KRAS G12S | > 50 |
| MCF-7 | PIK3CA E545K | 25 |
Experimental Workflow: Assessing Cell Viability
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-ERK
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (e.g., p-ERK1/2 Thr202/Tyr204) and total ERK overnight at 4°C. A loading control (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify band intensities using image analysis software. Normalize p-ERK levels to total ERK and then to the loading control.
Protocol 2: Cell Viability (IC50) Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in culture medium, typically starting from a high concentration (e.g., 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.
-
Data Acquisition: After a brief incubation, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve. Use a non-linear regression model to calculate the IC50 value.
JPS036 In Vitro Efficacy Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vitro efficacy of JPS036, a benzamide-based Von Hippel-Lindau (VHL) E3-ligase proteolysis targeting chimera (PROTAC) designed to degrade class I histone deacetylases (HDACs).[1]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound in a question-and-answer format, providing actionable solutions to optimize your results.
Issue 1: Suboptimal or No Degradation of Target HDACs (HDAC1/2/3)
Question: My Western blot results show minimal or no reduction in HDAC1, HDAC2, or HDAC3 protein levels after treating cells with this compound. What are the possible causes and how can I troubleshoot this?
Answer: Lack of target degradation is a frequent challenge in PROTAC experiments. Here's a systematic approach to identify and resolve the issue:
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Inadequate Cellular Uptake: this compound, like many PROTACs, is a relatively large molecule and may have poor cell permeability.
-
Solution: Ensure proper solubilization of this compound. While it is soluble up to 20 mM in DMSO with gentle warming, consider using a fresh dilution for each experiment. Optimize the final DMSO concentration in your cell culture medium to be non-toxic yet sufficient for solubility (typically ≤ 0.5%).
-
-
Incorrect Dosing (The "Hook Effect"): At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein (HDAC) or the E3 ligase (VHL), rather than the productive ternary complex required for degradation. This can lead to reduced efficacy at higher doses.
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Solution: Perform a wide dose-response experiment, ranging from low nanomolar to high micromolar concentrations, to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation occurs (DC50).
-
-
Insufficient Treatment Duration: Protein degradation is a time-dependent process.
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Solution: Conduct a time-course experiment, treating cells with an optimal concentration of this compound and harvesting at various time points (e.g., 2, 4, 8, 16, 24, and 48 hours) to determine the optimal treatment duration.
-
-
Low Expression of VHL E3 Ligase: The efficacy of this compound is dependent on the endogenous levels of the VHL E3 ligase in your cell line.
-
Solution: Confirm the expression of VHL in your chosen cell line via Western blot. If VHL expression is low, consider using a different cell line with higher VHL levels.
-
-
Proteasome Inhibition: If the proteasome is not functioning correctly, ubiquitinated HDACs will not be degraded.
-
Solution: Include a positive control for proteasome-mediated degradation. Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming that the degradation is proteasome-dependent.
-
Issue 2: this compound Precipitates in Aqueous Solutions
Question: I'm observing precipitation when I dilute my this compound DMSO stock into my cell culture medium or aqueous buffer. How can I improve its solubility?
Answer: Solubility issues are common with large, hydrophobic molecules like PROTACs.
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Proper Stock Solution Preparation: this compound is reported to be soluble up to 20 mM in DMSO with gentle warming. Ensure your stock solution is fully dissolved.
-
Careful Dilution Technique: When diluting the DMSO stock into an aqueous buffer, add the stock solution slowly while vortexing or mixing to avoid localized high concentrations that can lead to precipitation.
-
Use of Co-solvents: If precipitation persists, consider the use of co-solvents. For challenging compounds, excipients like PEG300 can improve solubility. A stepwise dilution, first into a co-solvent and then into the final aqueous medium, can be beneficial.
-
Serum in Media: The presence of serum in cell culture media can sometimes aid in the solubilization of hydrophobic compounds. However, high serum concentrations can also lead to protein binding that may affect the free concentration of the PROTAC. If you are using serum-free media, consider if a low percentage of serum is compatible with your experimental design.
Issue 3: High Cellular Toxicity or Unexpected Phenotypes
Question: I'm observing significant cell death or other unexpected cellular effects that don't seem to correlate with the expected level of HDAC degradation. What could be the cause?
Answer: Off-target effects are a potential concern with any small molecule, including PROTACs.
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Off-Target Protein Degradation: The benzamide (B126) warhead of this compound may interact with other proteins, or the VHL ligand could induce the degradation of other VHL substrates.
-
Solution: To investigate off-target degradation, a global proteomics approach (e.g., mass spectrometry-based proteomics) can be employed to compare the proteome of this compound-treated cells with vehicle-treated cells.
-
-
Toxicity of the E3 Ligase Ligand: The VHL ligand itself may have biological activity independent of its role in the PROTAC.
-
Solution: Include a control where you treat cells with the VHL ligand alone to assess its contribution to the observed phenotype.
-
-
Downstream Effects of On-Target Degradation: The degradation of HDAC1, 2, and 3 can lead to widespread changes in gene expression, which may result in complex cellular phenotypes, including apoptosis.[1]
-
Solution: Correlate the observed phenotype with the extent and timing of HDAC degradation. Does the phenotype appear after significant degradation has occurred? This can help to link the on-target activity to the observed effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a PROTAC that works by hijacking the body's natural protein disposal system. It is a heterobifunctional molecule with one end that binds to class I HDACs (HDAC1, 2, and 3) and the other end that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This brings the HDACs and VHL into close proximity, leading to the ubiquitination of the HDACs, which marks them for degradation by the proteasome.
Q2: What are the target proteins of this compound?
A2: this compound is designed to degrade class I histone deacetylases, specifically HDAC1, HDAC2, and HDAC3.[1]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been characterized in the HCT116 human colon cancer cell line.[2][3][4]
Q4: What are the key parameters to determine the in vitro efficacy of this compound?
A4: The two key parameters are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Q5: How can I confirm that the observed protein degradation is proteasome-dependent?
A5: To confirm the mechanism of action, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132. If the degradation of the target HDACs is blocked or reduced in the presence of the proteasome inhibitor, it confirms a proteasome-mediated degradation pathway.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound in HCT116 cells.
Table 1: Degradation of Class I HDACs by this compound in HCT116 Cells (24-hour treatment)
| Target Protein | DC50 (µM) | Dmax (%) | Reference |
| HDAC1 | Not Reported | 41 | [3] |
| HDAC2 | Not Reported | 18 | [3] |
| HDAC3 | 0.44 | 77 | [3][5] |
Note: While specific DC50 values for HDAC1 and HDAC2 degradation by this compound are not explicitly stated in the primary literature, dose-response curves suggest they are in the micromolar range. This compound shows a preference for degrading HDAC3 over HDAC1 and HDAC2.[3]
Table 2: Effect of this compound on HCT116 Cell Viability
| Assay | Parameter | Value (µM) | Reference |
| CellTiter-Glo | EC50 | >10 | [3] |
Note: this compound had minimal effects on the viability of HCT116 cells, suggesting that the degradation of HDAC3 alone is not sufficient to induce significant cytotoxicity in this cell line.[3]
Experimental Protocols
Protocol 1: Western Blot Analysis of HDAC Degradation
This protocol provides a detailed methodology for assessing the degradation of HDAC1, HDAC2, and HDAC3 in cultured cells treated with this compound.
-
Cell Seeding: Plate HCT116 cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare a fresh serial dilution of this compound from a 10 mM DMSO stock.
-
Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µM) for 24 hours. Include a vehicle control (DMSO only).
-
For time-course experiments, treat cells with a fixed concentration of this compound and harvest at different time points (e.g., 4, 8, 16, 24, 48 hours).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH, β-actin, or Vinculin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the HDAC bands to the loading control.
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Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a method to assess the effect of this compound on cell viability.
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Cell Seeding: Seed HCT116 cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader.
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Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the EC50 value using non-linear regression.
Visualizations
Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of HDAC1/2/3.
Caption: A logical workflow for troubleshooting suboptimal in vitro efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Supplier | CAS 2669785-85-5 | Tocris Bioscience [tocris.com]
Technical Support Center: Overcoming Resistance to JPS036-Induced Apoptosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to JPS036-induced apoptosis in their experiments. This compound is a Proteolysis-Targeting Chimera (PROTAC) that induces apoptosis by targeting Histone Deacetylase 1 and 2 (HDAC1/2) for degradation.[1][2]
Troubleshooting Guide
Acquired resistance to this compound can arise from various molecular changes within cancer cells. This guide provides potential causes and solutions for common issues observed during experimentation.
| Observed Issue | Potential Cause | Recommended Solution | Key Experimental Assays |
| Reduced this compound-induced apoptosis in long-term cultures. | Upregulation of anti-apoptotic proteins such as Bcl-2 or Mcl-1.[3][4][5] | Combine this compound with a Bcl-2 inhibitor (e.g., Venetoclax) or an Mcl-1 inhibitor (e.g., S63845) to restore apoptotic sensitivity.[6][7][8] | Western Blot, Flow Cytometry (Annexin V/PI), Cell Viability Assay. |
| Lack of HDAC1/2 degradation upon this compound treatment. | Mutations in the VHL E3 ligase, preventing PROTAC binding and target ubiquitination.[9][10] | Sequence the VHL gene in resistant cells to identify mutations. If confirmed, consider alternative PROTACs that utilize a different E3 ligase (e.g., CRBN). | DNA Sequencing, Co-Immunoprecipitation, Western Blot. |
| Cells show transient cell cycle arrest followed by recovery. | Activation of survival signaling pathways, such as the PI3K/AKT pathway, which can promote cell survival and counteract apoptotic signals. | Co-treat cells with this compound and a PI3K or AKT inhibitor to block the pro-survival signaling. | Western Blot for phosphorylated AKT, Cell Viability Assay. |
| No significant increase in apoptosis despite HDAC1/2 degradation. | Inactivation of pro-apoptotic effector proteins like Bax and Bak. | Assess the expression and localization of Bax and Bak. Consider using agents that directly activate these proteins. | Western Blot, Immunofluorescence. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a PROTAC that selectively degrades HDAC1 and HDAC2.[1][2] By hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound polyubiquitinates HDAC1 and HDAC2, targeting them for proteasomal degradation. The degradation of these HDACs leads to changes in gene expression that ultimately induce apoptosis and cell cycle arrest in cancer cells.[1][2]
Q2: My cells have become resistant to this compound. What are the likely molecular mechanisms?
Resistance to this compound can emerge through several mechanisms:
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Target-based resistance: Mutations in HDAC1 or HDAC2 that prevent this compound binding.
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E3 ligase-based resistance: Mutations or downregulation of components of the VHL E3 ligase complex, which are essential for this compound function.[9][10]
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Upregulation of anti-apoptotic proteins: Increased expression of Bcl-2 family members like Bcl-2, Bcl-xL, or Mcl-1 can counteract the pro-apoptotic signals initiated by this compound.[3][5]
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Activation of compensatory survival pathways: Cancer cells may activate alternative signaling pathways, such as the PI3K/AKT pathway, to promote survival and evade apoptosis.
Q3: How can I confirm that the resistance is due to the upregulation of anti-apoptotic proteins?
You can perform a Western blot analysis to compare the protein levels of key Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, Bim) in your this compound-sensitive parental cells versus the resistant cells. A significant increase in anti-apoptotic proteins or a decrease in pro-apoptotic proteins in the resistant line would suggest this as a resistance mechanism.
Q4: What is a recommended strategy to overcome resistance mediated by Mcl-1 upregulation?
A promising strategy is to use a combination therapy approach. Co-administering this compound with a specific Mcl-1 inhibitor can synergistically induce apoptosis.[6][11] The Mcl-1 inhibitor will neutralize the compensatory pro-survival signal, thereby restoring the efficacy of this compound. It is recommended to perform a synergy analysis to determine the optimal concentrations of both compounds.[12][13]
Experimental Protocols
Protocol 1: Western Blot for Apoptosis-Related Proteins
This protocol details the procedure for assessing the expression levels of proteins involved in the apoptotic pathway.
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Sample Preparation:
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Culture this compound-sensitive and -resistant cells to 70-80% confluency.
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Treat cells with this compound at a predetermined IC50 concentration for 24-48 hours.
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Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
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Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC1, HDAC2, Mcl-1, Bcl-2, Bax, Bak, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.[14] Normalize the expression of target proteins to the loading control.
-
Protocol 2: Apoptosis Assay using Annexin V/PI Staining by Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells.[15][16]
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Cell Preparation:
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Seed cells in 6-well plates and treat with this compound, an Mcl-1 inhibitor, or a combination of both for 24-48 hours.
-
Harvest both adherent and floating cells.
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Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Flow Cytometry Analysis:
Protocol 3: Synergy Analysis of this compound and Mcl-1 Inhibitor Combination
This protocol is for determining if the combination of this compound and an Mcl-1 inhibitor has a synergistic effect on cell death.
-
Experimental Setup:
-
Cell Viability Assessment:
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Measure cell viability using an MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
-
Data Analysis:
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Calculate the percentage of cell inhibition for each treatment condition relative to the vehicle control.
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Use software such as SynergyFinder or the Chou-Talalay method to calculate a combination index (CI).[12][13][19]
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CI < 1 indicates synergy.
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CI = 1 indicates an additive effect.
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CI > 1 indicates antagonism.
-
-
Visualizations
Caption: Mechanism of action of this compound as a PROTAC for HDAC1/2 degradation.
Caption: Upregulation of Mcl-1 as a mechanism of resistance to this compound.
References
- 1. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overcoming drug resistance by enhancing apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. scispace.com [scispace.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]
- 18. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergistic drug combinations improve therapeutic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating JPS036 Experiments: A Guide to Negative Control Selection and Validation
For researchers utilizing JPS036, a potent PROTAC degrader of class I histone deacetylases (HDACs), the selection and proper use of a negative control are paramount for robust and interpretable results. This technical support center provides a comprehensive guide, including frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the validity of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended negative control for this compound?
The recommended negative control for this compound is JPS016NC . It is a structurally related molecule designed to be inactive as a PROTAC.
Q2: How does JPS016NC differ from this compound?
This compound is a heterobifunctional molecule composed of a ligand that binds to class I HDACs and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a linker.[1][2] This dual binding induces the ubiquitination and subsequent proteasomal degradation of the target HDACs.
JPS016NC is designed to be an inactive control. While structurally similar, a key modification in the VHL ligand abrogates its ability to productively engage the VHL E3 ligase. This prevents the formation of the crucial ternary complex (HDAC-PROTAC-VHL), thus inhibiting the degradation of the target HDACs. The critical difference lies in the stereochemistry of the hydroxyproline (B1673980) component of the VHL ligand, which is essential for VHL binding.
Q3: Why is a negative control crucial in my this compound experiments?
A negative control is essential to demonstrate that the observed biological effects are a direct result of the this compound-mediated degradation of HDACs and not due to other, off-target effects of the compound. By comparing the results from this compound with those from the inactive JPS016NC, you can confidently attribute your findings to the intended mechanism of action.
Q4: Where can I source this compound and its negative control, JPS016NC?
Both this compound and JPS016NC are commercially available from suppliers such as Tocris Bioscience.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected biological effects observed with the negative control (JPS016NC). | 1. High compound concentration leading to off-target effects. 2. Contamination of the JPS016NC stock. 3. The observed phenotype is independent of VHL-mediated degradation but related to the HDAC-binding moiety. | 1. Perform a dose-response experiment with JPS016NC to identify a concentration that is non-toxic and does not induce the phenotype. 2. Verify the purity and integrity of your JPS016NC stock. If in doubt, purchase a new batch from a reputable supplier. 3. Compare the effects to a known HDAC inhibitor to see if the phenotype is related to HDAC inhibition rather than degradation. |
| No degradation of HDACs observed with this compound. | 1. Incorrect compound concentration. 2. Issues with the experimental system (e.g., cell line does not express sufficient VHL E3 ligase). 3. Problems with the Western blot protocol. | 1. Confirm the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for HDAC degradation in your cell line. 2. Verify the expression of VHL in your chosen cell line via Western blot. 3. Review and optimize your Western blot protocol, ensuring the use of validated antibodies and appropriate controls. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent compound treatment times. 3. Variability in sample preparation and Western blot analysis. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. 2. Adhere to a strict timeline for compound incubation. 3. Standardize your sample preparation and Western blotting procedures. Use a reliable loading control for normalization. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound. While specific degradation data for JPS016NC is not available, it is expected to have no significant degradation activity (high DC₅₀ and low Dₘₐₓ).
| Compound | Target(s) | DC₅₀ | Dₘₐₓ | Mechanism of Action |
| This compound | Class I HDACs (HDAC1/2/3) | HDAC3: 440 nM[3][4] | HDAC3: 77%[3][4] | VHL-mediated proteasomal degradation |
| JPS016NC | Inactive Control | Not Applicable | Not Applicable | Does not effectively recruit VHL E3 ligase |
Experimental Protocols
Protocol for Validation of JPS016NC as a Negative Control
This protocol details the steps to confirm that JPS016NC does not induce the degradation of HDAC1, HDAC2, and HDAC3 in a cellular context.
1. Cell Culture and Treatment:
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Cell Line: HCT116 human colon carcinoma cells are a suitable model as this compound has been characterized in this line.
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Seeding: Plate HCT116 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
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Treatment:
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Prepare stock solutions of this compound and JPS016NC in DMSO.
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Treat cells with a range of concentrations for both compounds (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 24 hours.
-
Include a DMSO-only vehicle control.
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2. Cell Lysis and Protein Quantification:
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After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.
3. Western Blot Analysis:
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SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
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HDAC1
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HDAC2
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HDAC3
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VHL (to confirm its presence in the cell line)
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A loading control (e.g., GAPDH, β-actin)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
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Quantify the band intensities using densitometry software (e.g., ImageJ).
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Normalize the signal of the target proteins (HDAC1, HDAC2, HDAC3) to the loading control.
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Compare the levels of the target proteins in the this compound- and JPS016NC-treated samples to the vehicle control.
Expected Outcome:
Treatment with this compound should show a dose-dependent decrease in the protein levels of HDAC1, HDAC2, and HDAC3. In contrast, treatment with JPS016NC at the same concentrations should not result in a significant reduction of these proteins compared to the vehicle control.
Visualizations
References
Technical Support Center: Enhancing JPS036 Delivery to Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery and efficacy of JPS036 in experimental settings.
Troubleshooting Guides
Effective delivery of this compound is critical for achieving maximal degradation of its target histone deacetylases (HDACs). Below are troubleshooting tables to address common issues encountered during experiments.
Table 1: Low or No Degradation of Target HDACs
| Observation | Potential Cause | Recommended Solution | Expected Outcome & Representative Data |
| No degradation of HDAC1/2/3 detected by Western Blot. | Poor Cell Permeability: this compound is a large molecule and may have difficulty crossing the cell membrane. | Optimize delivery vehicle (see Liposomal Formulation Protocol). Increase incubation time (e.g., 24-48 hours). | Increased intracellular concentration of this compound leading to target engagement. |
| Incorrect this compound Concentration: Suboptimal concentration can lead to insufficient ternary complex formation. | Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 10 µM) to determine the optimal concentration.[1] | Identification of the optimal concentration for maximal degradation (Dmax). For this compound in HCT116 cells, a DC50 of 440 nM for HDAC3 has been reported.[2] | |
| "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes, inhibiting degradation.[1][3] | Test lower concentrations of this compound (in the nanomolar to low micromolar range).[1] | A bell-shaped dose-response curve may be observed; lower concentrations may yield better degradation. | |
| Low E3 Ligase Expression: The target cells may have low endogenous levels of the Von Hipp-Lindau (VHL) E3 ligase.[4] | Confirm VHL expression in the target cell line via Western Blot or qPCR. If low, consider using a different cell line with higher VHL expression. | Detectable VHL protein levels are necessary for this compound-mediated degradation. | |
| Proteasome Inhibition: Cellular proteasome activity may be compromised. | Include a positive control for proteasome-mediated degradation. Avoid co-treatment with known proteasome inhibitors unless used as a control. | Robust degradation of a known proteasome substrate confirms cellular machinery is active. | |
| Incomplete degradation of target HDACs. | Suboptimal Incubation Time: Degradation is a time-dependent process. | Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal treatment duration. | Increased degradation over time until a plateau (Dmax) is reached. |
| Differential Degradation Rates: this compound may degrade HDAC isoforms at different rates. | Analyze the degradation of each HDAC isoform (HDAC1, HDAC2, HDAC3) individually by Western Blot. | This compound has been shown to be a potent degrader of HDAC1/2 and a selective degrader of HDAC3.[2][5] | |
| Target Protein Synthesis: The rate of new HDAC synthesis may counteract the rate of degradation. | Consider co-treatment with a transcription or translation inhibitor (e.g., actinomycin (B1170597) D, cycloheximide) as a control experiment to assess the degradation rate without new protein synthesis. | A more rapid and complete degradation of the target protein will be observed. |
Table 2: High Variability in Experimental Results
| Observation | Potential Cause | Recommended Solution |
| Inconsistent degradation levels between replicate wells or experiments. | Inconsistent Cell Seeding: Variation in cell number can affect the outcome. | Use a cell counter for accurate cell seeding. Ensure even cell distribution in the wells. |
| This compound Precipitation: this compound may precipitate out of the cell culture medium. | Prepare fresh this compound dilutions for each experiment from a DMSO stock. Visually inspect the medium for any precipitates after adding this compound. Ensure the final DMSO concentration is non-toxic and compatible with your cell line (typically ≤ 0.5%).[6][7] | |
| Cell Health and Passage Number: Variations in cell health or using high-passage number cells can lead to inconsistent responses. | Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule that consists of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to Class I Histone Deacetylases (HDACs).[2][5] By bringing the E3 ligase and the HDAC protein in close proximity, this compound induces the ubiquitination of the HDAC, marking it for degradation by the cell's proteasome.[4][6][8] This leads to the selective removal of HDAC proteins from the cell.
Q2: How should I prepare and store this compound?
A2: this compound is typically soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C or -80°C. For experiments, dilute the stock solution in cell culture medium to the desired final concentration. It is advisable to prepare fresh dilutions for each experiment to avoid potential degradation or precipitation of the compound.
Q3: What is the "hook effect" and how can I avoid it with this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases.[1][3] This is because the PROTAC can form binary complexes with either the target protein (HDAC) or the E3 ligase (VHL), which are non-productive for degradation, instead of the desired ternary complex (HDAC-JPS036-VHL).[5] To avoid this, it is crucial to perform a dose-response experiment with a wide range of this compound concentrations, including low nanomolar concentrations, to identify the optimal window for degradation.[1]
Q4: I am observing significant cell death. Is this expected?
A4: Degradation of HDAC1 and HDAC2 has been shown to induce apoptosis and cell cycle arrest in cancer cells.[3][9] Therefore, observing cell death, particularly in cancer cell lines, can be an expected on-target effect of this compound. It is recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment to correlate the level of HDAC degradation with the cytotoxic effect.
Q5: How can I confirm that the observed protein degradation is proteasome-dependent?
A5: To confirm that the degradation of HDACs is mediated by the proteasome, you can pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours before adding this compound. If this compound-induced degradation is blocked in the presence of the proteasome inhibitor, it confirms that the process is proteasome-dependent. This can be visualized by the restoration of HDAC protein levels in the Western blot.
Experimental Protocols
Protocol 1: Assessing this compound-Mediated HDAC Degradation by Western Blot
This protocol outlines a general procedure to determine the efficacy of this compound in degrading HDAC1, HDAC2, and HDAC3 in a selected cell line (e.g., HCT116).
Materials:
-
This compound
-
Cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
DMSO
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC1, anti-HDAC2, anti-HDAC3, anti-VHL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from a DMSO stock solution. For a dose-response experiment, a range from 1 nM to 10 µM is recommended.
-
Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours). For a time-course experiment, treat cells with a fixed concentration of this compound and harvest at different time points.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the HDAC bands to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the this compound concentration to determine the DC50 and Dmax values.
-
Protocol 2: Liposomal Formulation of this compound for Enhanced Delivery
This protocol provides a general method for encapsulating this compound into liposomes using the thin-film hydration method. This can be adapted to improve the solubility and cellular uptake of this compound.[10][11][12]
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DSPE-PEG2000)
-
Cholesterol
-
Chloroform (B151607) or another suitable organic solvent
-
Phosphate-buffered saline (PBS) or another aqueous buffer
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized, but a common starting point is a 2:1 molar ratio of phospholipid to cholesterol.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid transition temperature to evaporate the chloroform. This will form a thin lipid film on the inner surface of the flask.
-
-
Hydration:
-
Add PBS to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in the water bath for about 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Sonication:
-
To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator or a bath sonicator.
-
-
Extrusion:
-
For a more uniform size distribution, pass the liposome (B1194612) suspension through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be done multiple times (e.g., 10-20 passes).
-
-
Characterization:
-
Characterize the resulting liposomes for size, polydispersity index (PDI), and encapsulation efficiency.
-
The this compound-loaded liposomes can then be used for cell-based assays.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of HDAC proteins.
Caption: Downstream signaling pathway following this compound-mediated degradation of HDAC1/2.
Caption: A logical workflow for troubleshooting low or no HDAC degradation with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Supplier | CAS 2669785-85-5 | Tocris Bioscience [tocris.com]
- 3. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HDAC Modulation: JPS036 vs. Entinostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct modulators of histone deacetylases (HDACs): JPS036, a novel proteolysis-targeting chimera (PROTAC), and Entinostat (B1683978), a classical small molecule inhibitor. This document outlines their mechanisms of action, presents comparative experimental data, and provides detailed experimental protocols to support further research and development in the field of epigenetics and cancer therapy.
Introduction: Two Approaches to Targeting HDACs
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.
Entinostat (MS-275) is a well-characterized, orally bioavailable benzamide (B126) derivative that functions as a selective inhibitor of class I HDACs.[1][2][3] By binding to the active site of these enzymes, Entinostat prevents the deacetylation of histones and other non-histone proteins, leading to the reactivation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis.[2][4]
This compound , in contrast, represents a newer therapeutic modality known as a PROTAC.[5][6] It is a heterobifunctional molecule composed of a ligand that binds to class I HDACs and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target HDAC enzymes, offering a distinct mechanism from traditional inhibition.[7][8] this compound is particularly noted for its selective degradation of HDAC3.[6][9]
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound and Entinostat, focusing on their effects on HDACs and cell viability.
Table 1: Comparative Activity Profile of this compound and Entinostat on Class I HDACs
| Compound | Target(s) | Mechanism of Action | IC50 (nM) - HDAC1 | IC50 (nM) - HDAC2 | IC50 (nM) - HDAC3 | DC50 (µM) - HDAC1 | Dmax (%) - HDAC1 | DC50 (µM) - HDAC2 | Dmax (%) - HDAC2 | DC50 (µM) - HDAC3 | Dmax (%) - HDAC3 | Cell Line | Reference |
| This compound | HDAC1, HDAC2, HDAC3 | Degradation (PROTAC) | N/A | N/A | N/A | >10 | <20 | >10 | <20 | 0.44 | 77 | HCT116 | [6][9][10] |
| Entinostat | HDAC1, HDAC2, HDAC3 | Inhibition | 243 | 453 | 248 | N/A | N/A | N/A | N/A | N/A | N/A | Cell-free assays | [1][2] |
N/A: Not applicable as the primary mechanism is not inhibition for this compound, and not degradation for Entinostat.
Table 2: Effect on Cell Viability in HCT116 Colon Cancer Cells
| Compound | Assay | Endpoint | Value | Reference |
| This compound | CellTiter-Glo | EC50 | >10 µM | [11] |
| Entinostat | MTS Assay | IC50 | 0.5 - 1 µM (in various lymphoma cell lines) | [12] |
Mechanism of Action and Signaling Pathways
Entinostat: Classical HDAC Inhibition
Entinostat's mechanism revolves around the direct inhibition of HDAC enzymatic activity. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of previously silenced genes, including those involved in cell cycle control and apoptosis. A key downstream effector is the cyclin-dependent kinase inhibitor p21, which is often upregulated following Entinostat treatment, leading to cell cycle arrest.[4][5]
This compound: Targeted Protein Degradation via PROTAC Technology
This compound utilizes the cell's own ubiquitin-proteasome system to eliminate target HDACs. It forms a ternary complex with the VHL E3 ligase and an HDAC protein. This proximity triggers the polyubiquitination of the HDAC, marking it for degradation by the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple HDAC molecules.[7][8]
Experimental Protocols
HDAC Activity Assay (Fluorogenic)
This protocol is a general method for measuring the enzymatic activity of HDACs and the inhibitory potential of compounds like Entinostat.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)
-
Test compounds (Entinostat) and vehicle control (DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of Entinostat in HDAC Assay Buffer.
-
In a 96-well plate, add the diluted Entinostat or vehicle control.
-
Add the diluted HDAC enzyme to each well and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of Entinostat and determine the IC50 value.
Western Blotting for HDAC Degradation
This protocol is used to quantify the degradation of HDAC proteins following treatment with this compound.
Materials:
-
HCT116 cells
-
This compound and vehicle control (DMSO)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HDAC1, anti-HDAC2, anti-HDAC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine the percentage of HDAC degradation.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
HCT116 cells
-
This compound, Entinostat, and vehicle control (DMSO)
-
Cell culture medium and supplements
-
96-well opaque-walled microplate
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed HCT116 cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound, Entinostat, or DMSO.
-
Incubate the plate for the desired time (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 values.
Discussion and Conclusion
This compound and Entinostat represent two distinct and powerful strategies for targeting HDACs in a therapeutic context. Entinostat, as a classical inhibitor, has a well-documented mechanism of action and has shown clinical activity.[10] Its effects are primarily driven by the enzymatic inhibition of class I HDACs.
This compound, on the other hand, leverages the emerging field of targeted protein degradation. Its ability to selectively degrade HDAC3 offers a potentially more nuanced approach to modulating HDAC function.[6][9] The catalytic nature of PROTACs may also provide a more sustained and potent biological effect compared to traditional inhibitors.[7]
The choice between an inhibitor and a degrader will depend on the specific therapeutic goal. For instance, in indications where the scaffolding function of an HDAC is as important as its enzymatic activity, a degrader like this compound may offer a significant advantage. Conversely, the reversible nature of an inhibitor like Entinostat might be preferable in other contexts.
This guide provides the foundational data and methodologies to enable researchers to further explore the therapeutic potential of both this compound and Entinostat. The provided protocols and pathway diagrams serve as a starting point for designing and interpreting experiments aimed at elucidating the intricate roles of HDACs in health and disease. Further head-to-head studies, particularly focusing on downstream cellular consequences such as apoptosis and gene expression changes, are warranted to fully delineate the comparative efficacy of these two promising therapeutic agents.
References
- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 2. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 3. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]
- 4. colorscheme | Graphviz [graphviz.org]
- 5. The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. researchgate.net [researchgate.net]
- 8. graphviz.org [graphviz.org]
- 9. A class I histone deacetylase inhibitor, entinostat, enhances lapatinib efficacy in HER2-overexpressing breast cancer cells through FOXO3-mediated Bim1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ch.promega.com [ch.promega.com]
- 12. diagrammingai.com [diagrammingai.com]
JPS036: A Comparative Analysis of a Selective HDAC3 Degrader
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. Within the epigenetic space, histone deacetylases (HDACs) have been a key focus for this technology. This guide provides a detailed comparison of JPS036, a selective HDAC3 degrader, with other prominent HDAC-targeting PROTACs, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy and experimental validation.
Mechanism of Action: PROTAC-Mediated HDAC Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC consists of a ligand that binds to the protein of interest (in this case, an HDAC), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation brings the E3 ligase in close proximity to the HDAC, leading to its polyubiquitination and subsequent degradation by the proteasome. This compound is a benzamide-based PROTAC that recruits the Von Hippel-Lindau (VHL) E3 ligase to selectively target HDAC3 for degradation.[1]
References
JPS036 vs JPS035: A Comparative Analysis of HDAC Degradation Profiles
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the HDAC degradation profiles of JPS036 and JPS035, supported by experimental data. Both molecules are Proteolysis Targeting Chimeras (PROTACs) that recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of Class I histone deacetylases (HDACs). [1][2][3]
The key difference in their structure lies in the VHL ligand, where JPS035 utilizes an acetyl VHL analogue, and this compound incorporates a fluorinated cyclopropane (B1198618) VHL analogue. This modification is reported to give this compound's VHL ligand a higher affinity for the VHL E3 ligase.[1][2] This subtle change leads to a significant divergence in their degradation selectivity and potency against HDAC1, HDAC2, and HDAC3.[1][2]
Quantitative Degradation Profiles
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of this compound and JPS035 for HDAC1, HDAC2, and HDAC3 in HCT116 colon cancer cells after a 24-hour treatment.
| Compound | Target HDAC | DC50 (µM) | Dmax (%) |
| This compound | HDAC1 | - | 41 |
| HDAC2 | - | 18 | |
| HDAC3 | 0.44 ± 0.03 | 77 | |
| JPS035 | HDAC1 | - | - |
| HDAC2 | - | - | |
| HDAC3 | - | - |
Data sourced from Smalley JP, et al. (2022).[1][2] Note: Specific DC50 values for JPS035 and for this compound against HDAC1 and HDAC2 were not provided in the source material, though JPS035 was reported to have comparable HDAC1 and HDAC2 degradation to a reference compound, while this compound showed reduced degradation of these two isoforms.[1][2]
The data clearly indicates that this compound is a potent and selective degrader of HDAC3, with a submicromolar DC50 value and a high maximal degradation level.[1][4] In contrast, this compound demonstrates significantly reduced degradation of HDAC1 and HDAC2.[1][2] JPS035, on the other hand, exhibits a degradation profile more comparable to the parent compound, with notable degradation of HDAC1 and HDAC2.[1][2]
Mechanism of Action: PROTAC-mediated Degradation
Both this compound and JPS035 function as PROTACs. They are heterobifunctional molecules that form a ternary complex between the target HDAC protein and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the HDAC protein, marking it for degradation by the proteasome.
Caption: PROTAC-mediated degradation of HDAC proteins by this compound/JPS035.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the HDAC degradation profiles of this compound and JPS035.
Western Blotting for HDAC Degradation
This protocol outlines the quantification of HDAC protein levels following treatment with PROTACs.
Caption: Experimental workflow for analyzing PROTAC-mediated HDAC degradation.
-
Cell Culture and Treatment: HCT116 cells were cultured in appropriate media. For degradation studies, cells were treated with varying concentrations of this compound or JPS035 for 24 hours.[1][2]
-
Cell Lysis and Protein Quantification: After treatment, cells were washed with PBS and lysed in RIPA buffer supplemented with protease inhibitors. Protein concentration was determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for HDAC1, HDAC2, and HDAC3. After washing, membranes were incubated with a corresponding secondary antibody.
-
Detection and Analysis: Protein bands were visualized using an appropriate detection reagent. Densitometry was used to quantify band intensity, and HDAC protein levels were normalized to a loading control (e.g., GAPDH or β-actin).
RNA Sequencing (RNA-seq) for Transcriptomic Analysis
This protocol was used to assess the downstream effects of HDAC degradation on gene expression.
-
Cell Treatment and RNA Isolation: HCT116 cells were treated with 10 µM of this compound or JPS035 for 24 hours. Total RNA was isolated using a TRIzol-based method.[1][2]
-
Library Preparation and Sequencing: RNA quality was assessed, and sequencing libraries were prepared. Sequencing was performed on a NovaSeq 6000 platform with a read depth of 20 million reads.[2]
-
Bioinformatics Analysis: Raw sequencing reads were processed for quality control. Reads were then aligned to the human reference genome, and gene expression was quantified. Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated upon treatment with the PROTACs. Gene ontology analysis was then used to identify enriched biological pathways.[2][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Supplier | CAS 2669785-85-5 | Tocris Bioscience [tocris.com]
- 5. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Protein Suppression: Knockdown vs. Degradation of HDAC1/2/3
In the landscape of functional genomics and drug discovery, the precise modulation of protein levels is paramount to understanding disease pathology and developing effective therapeutics. For epigenetic targets like histone deacetylases (HDACs), two powerful techniques have emerged as key players: RNA interference (RNAi)-mediated knockdown and proteolysis-targeting chimera (PROTAC)-mediated degradation. This guide provides a comprehensive comparison of these two modalities for targeting the class I HDACs—HDAC1, HDAC2, and HDAC3—with a specific focus on the PROTAC degrader JPS036.
This comparison will delve into the quantitative differences in efficacy, the underlying mechanisms, and the experimental considerations for researchers choosing the optimal strategy for their studies.
At a Glance: Knockdown vs. Degradation
| Feature | siRNA-mediated Knockdown | This compound-mediated Degradation |
| Mechanism | Post-transcriptional gene silencing by mRNA cleavage. | Ubiquitin-proteasome system-mediated protein degradation. |
| Target | mRNA | Protein |
| Effect | Reduction in new protein synthesis. | Removal of existing protein. |
| Speed of Action | Slower, dependent on mRNA and protein turnover rates. | Rapid, direct targeting of the protein. |
| Specificity | Can have off-target effects by silencing unintended mRNAs. | Can have off-target protein degradation; potential for "hook effect". |
| Reversibility | Reversible as siRNA is diluted or degraded. | Reversible upon withdrawal of the compound. |
| Therapeutic Potential | RNA-based therapeutics are in development and clinical use. | PROTACs are a rapidly emerging class of therapeutics with several in clinical trials.[1] |
Quantitative Comparison of Efficacy
The true measure of success for any protein suppression technology lies in its ability to effectively reduce the target protein levels. Below is a summary of reported quantitative data for both siRNA knockdown and this compound-mediated degradation of HDAC1, HDAC2, and HDAC3.
This compound Degradation Efficiency
This compound is a potent PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag HDACs for proteasomal degradation.[2] Studies in HCT116 colon cancer cells have demonstrated its efficacy:
| Target | DC₅₀ (µM)¹ | Dₘₐₓ (%)² | Cell Line | Treatment Time | Reference |
| HDAC1 | ~0.55 | >80% | HCT116 | 24 hours | [3] |
| HDAC2 | - | ~50% | HCT116 | 24 hours | [3] |
| HDAC3 | 0.44 ± 0.03 | 77% | HCT116 | 24 hours | [3][4] |
¹DC₅₀: Concentration required for 50% maximal degradation. ²Dₘₐₓ: Maximum percentage of degradation.
siRNA Knockdown Efficiency
siRNA-mediated knockdown has been a stalwart of loss-of-function studies for years. The efficiency can vary depending on the siRNA sequence, transfection efficiency, and cell line.
| Target | Knockdown Efficiency | Cell Line | Method | Reference |
| HDAC1 | ~50-60% protein reduction | Mesangial cells | Western Blot | [5] |
| HDAC2 | >80% mRNA reduction | Huh7 & HepG2 cells | qRT-PCR | [6] |
| HDAC3 | Significant protein reduction | LNCaP cells | Western Blot | [7] |
Experimental Protocols
Detailed and reproducible protocols are crucial for achieving reliable results. Below are representative protocols for siRNA knockdown and quantitative Western blot analysis to validate protein reduction.
siRNA-mediated Knockdown of HDACs
-
Cell Seeding: Plate cells (e.g., HCT116) in 6-well plates to achieve 30-50% confluency on the day of transfection.
-
siRNA Preparation: Dilute isoform-specific siRNAs (e.g., targeting HDAC1, HDAC2, or HDAC3) and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator.
-
Validation: Harvest the cells for downstream analysis, such as qRT-PCR to assess mRNA knockdown or Western blot to determine protein level reduction.
Quantitative Western Blot for HDAC Protein Levels
-
Cell Lysis: After treatment with siRNA or this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.[8]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities. Normalize the HDAC band intensity to the loading control.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Histone Deacetylase Inhibitors Modulate the Transcriptional Regulation of Guanylyl Cyclase/Natriuretic Peptide Receptor-A Gene: INTERACTIVE ROLES OF MODIFIED HISTONES, HISTONE ACETYLTRANSFERASE, p300, AND Sp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of histone deacetylase 1 (HDAC1) and HDAC2 enhances CRISPR/Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
JPS036: A Comparative Analysis of Cross-Reactivity with Other Protein Families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of JPS036, a selective Histone Deacetylase (HDAC) Class I degrader. The information presented herein is supported by experimental data to offer an objective assessment of its selectivity.
This compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate specific target proteins.[1][2] It consists of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a linker to a benzamide-based moiety that targets Class I HDACs.[3][4] This design facilitates the ubiquitination and subsequent proteasomal degradation of the target HDACs.
Quantitative Analysis of HDAC Subtype Selectivity
This compound has been evaluated for its ability to degrade Class I HDAC subtypes, specifically HDAC1, HDAC2, and HDAC3. The following table summarizes its degradation potency (DC50) and maximum degradation (Dmax) in HCT116 cells after a 24-hour treatment.
| Target Protein | DC50 (nM) | Dmax (%) |
| HDAC1 | >10000 | 25 |
| HDAC2 | >10000 | 25 |
| HDAC3 | 440 | 77 |
Data sourced from Smalley JP, et al. J Med Chem. 2022.[4]
The data clearly indicates that this compound is a selective degrader of HDAC3.[3][5] It achieves a maximum degradation of 77% for HDAC3 with a DC50 value of 440 nM. In contrast, its activity against HDAC1 and HDAC2 is significantly lower, with minimal degradation observed even at concentrations up to 10,000 nM. This demonstrates a high degree of selectivity for HDAC3 over other Class I HDAC family members.
Experimental Protocols
The following is a summary of the key experimental methodology used to determine the cross-reactivity of this compound.
Cell Culture and Treatment:
-
HCT116 cells were cultured in an appropriate medium and maintained under standard cell culture conditions.
-
For degradation studies, cells were treated with varying concentrations of this compound for 24 hours.
Quantitative Western Blotting:
-
Following treatment, cells were harvested and lysed to extract total protein.
-
Protein concentrations were determined using a standard protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin).
-
Secondary antibodies conjugated to a fluorescent or chemiluminescent reporter were used for detection.
-
Band intensities were quantified using densitometry, and the percentage of protein remaining was calculated relative to a vehicle-treated control.
-
DC50 and Dmax values were determined by fitting the dose-response data to a nonlinear regression curve.
Experimental Workflow for Assessing PROTAC Cross-Reactivity
The diagram below illustrates a typical workflow for evaluating the selectivity of a PROTAC like this compound.
Caption: Workflow for Determining this compound Selectivity.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC such as this compound, which induces the degradation of a target protein.
Caption: Mechanism of this compound-mediated HDAC3 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Supplier | CAS 2669785-85-5 | Tocris Bioscience [tocris.com]
- 4. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase (HDAC) Degraders | Protein Degraders | Tocris Bioscience [tocris.com]
JPS036 and Its Impact on Cell Viability: A Comparative Analysis
In the landscape of targeted protein degradation, JPS036 has emerged as a significant chemical probe for studying the roles of class I histone deacetylases (HDACs). This guide provides an in vitro validation of this compound's effect on cell viability, comparing its performance with alternative compounds and supported by experimental data. The focus is on its activity in the human colorectal carcinoma cell line HCT116, a widely used model in cancer research.
This compound: A Selective HDAC3 Degrader
This compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate a target protein.[1][2] It is composed of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that targets class I HDACs.[3][4] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target HDAC.
Notably, this compound demonstrates selectivity for HDAC3 degradation. In HCT116 cells, this compound has a DC50 (concentration required to degrade 50% of the target protein) of 0.44 ± 0.03 μM and a Dmax (maximum degradation) of 77% for HDAC3.[5][6] While it shows potent degradation of HDAC3, its effect on HDAC1 and HDAC2 is less pronounced compared to other PROTACs.[5]
Limited Impact on HCT116 Cell Viability
A key finding from in vitro studies is that this compound has minimal effect on the viability of HCT116 cells.[2][5] This suggests that the selective degradation of HDAC3 alone is not sufficient to induce cell death in this cell line. Research indicates that the degradation of HDAC1 and HDAC2 is more critical for compromising the viability of HCT116 cells.[2][5]
Comparative Efficacy of this compound and Alternative Compounds
To contextualize the effect of this compound, it is essential to compare it with other HDAC-targeting compounds, including other PROTACs and traditional HDAC inhibitors.
| Compound | Target(s) | Mechanism of Action | EC50 in HCT116 cells (48h) | Reference |
| This compound | HDAC3 (selective degrader) | PROTAC | Minimal effect | [2][5] |
| JPS016 (PROTAC 9) | HDAC1/2 (potent degrader) | PROTAC | 5.2 ± 0.6 μM | [2][5] |
| PROTAC 1 | HDAC1/2 (degrader) | PROTAC | 4.3 ± 0.5 μM | [2][5] |
| PROTAC 7 | HDAC1/2 (degrader) | PROTAC | 7.3 ± 0.5 μM | [2][5] |
| CI-994 | Class I HDACs | Inhibitor | 8.4 ± 0.8 μM | [2][5] |
| SAHA (Vorinostat) | Pan-HDAC | Inhibitor | ~2.5 µM (72h) | [3] |
| MPT0E028 | Class I HDACs | Inhibitor | Potent inhibitor | [1] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
HCT116 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and other test compounds
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in complete DMEM. Add the desired concentrations of the compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other measurements.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the compound concentration and use a non-linear regression model to calculate the EC50 values.
-
Visualizing the Mechanism of Action
To better understand the processes discussed, the following diagrams illustrate the mechanism of PROTACs and the experimental workflow.
Caption: Mechanism of Action of this compound as a PROTAC.
Caption: Experimental workflow for the cell viability assay.
References
- 1. Anticancer activity of MPT0E028, a novel potent histone deacetylase inhibitor, in human colorectal cancer HCT116 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Histone modifiers and marks define heterogeneous groups of colorectal carcinomas and affect responses to HDAC inhibitors in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Apoptotic Effects of JPS036 and XZ9002: A Guide for Researchers
In the rapidly evolving landscape of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed comparison of two novel histone deacetylase (HDAC) targeting PROTACs, JPS036 and XZ9002, with a focus on their distinct apoptotic effects and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and epigenetic research.
Introduction to this compound and XZ9002
This compound and XZ9002 are both heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific HDAC enzymes.[1] However, their therapeutic potential and apoptotic efficacy are dictated by their distinct selectivity for different classes of HDACs.
This compound is a benzamide-based PROTAC that recruits the Von Hippel-Lindau (VHL) E3 ligase to selectively target Class I HDACs, specifically HDAC1 and HDAC2 , for degradation.[2][3] The degradation of these key epigenetic regulators has been shown to correlate with enhanced apoptosis in cancer cells.[4][5]
XZ9002 is a first-in-class PROTAC that demonstrates high specificity for the degradation of HDAC3 .[6][7] By targeting HDAC3, XZ9002 exhibits potent antiproliferative activity in cancer cell lines, suggesting a distinct therapeutic strategy compared to broader Class I HDAC degraders.[6][7]
Comparative Analysis of In Vitro Efficacy
The following tables summarize the quantitative data on the degradation potency and cytotoxic effects of this compound and XZ9002 from published studies.
Table 1: HDAC Degradation Potency
| Compound | Target HDAC(s) | Cell Line | DC50 (Degradation Concentration 50%) | Dmax (Maximum Degradation) | Reference |
| This compound (Compound 22) | HDAC1 / HDAC2 | HCT116 | Submicromolar | Not Reported | [5] |
| This compound | HDAC3 | Not Specified | 440 nM | 77% | [8] |
| XZ9002 | HDAC3 | MDA-MB-468 | 42 nM | Not Reported | [7] |
Note: DC50 and Dmax values are key metrics for evaluating PROTAC efficiency. Lower DC50 values indicate higher potency.
Table 2: Apoptotic and Antiproliferative Activity
| Compound | Assay Type | Cell Line | Key Findings | Reference |
| This compound | Apoptosis Assay | HCT116 | Enhanced apoptosis correlated with HDAC1/2 degradation. | [4][5] |
| XZ9002 | Clonogenic Growth | T47D, HCC1143, BT549 | Markedly more potent at suppressing colony growth than its inactive control. | [7] |
Mechanism of Action and Signaling Pathways
Both this compound and XZ9002 function through the PROTAC mechanism, inducing proximity between their target HDAC and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation. The downstream apoptotic effects, however, are initiated by the depletion of their specific HDAC targets.
The degradation of HDACs leads to histone hyperacetylation, which can alter chromatin structure and activate the transcription of tumor suppressor genes, including those involved in cell cycle arrest and apoptosis.[9] The induction of apoptosis by HDAC-targeting agents can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10]
Figure 1. General mechanism of action for this compound and XZ9002.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the apoptotic effects of this compound and XZ9002.
Cell Viability and Proliferation Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials : 96-well plates, cancer cell lines, complete culture medium, this compound/XZ9002 stock solutions, MTT or MTS reagent, microplate reader.
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound or XZ9002. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT/MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values.
-
Apoptosis Quantification (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Materials : 6-well plates, treated cancer cells, Annexin V-FITC Apoptosis Detection Kit, 1X Binding Buffer, Propidium Iodide (PI), flow cytometer.
-
Procedure :
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or XZ9002.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.
-
Western Blotting for Protein Degradation and Apoptosis Markers
This technique is used to detect and quantify the levels of specific proteins.
-
Materials : Treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (against HDAC1, HDAC2, HDAC3, PARP, Caspase-3, etc.), HRP-conjugated secondary antibodies, chemiluminescent substrate, imaging system.
-
Procedure :
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze band intensity to determine protein levels relative to a loading control (e.g., GAPDH, α-tubulin).
-
Figure 2. A typical workflow for comparing apoptotic effects.
Conclusion
This compound and XZ9002 represent promising, yet distinct, approaches to inducing apoptosis in cancer cells through targeted HDAC degradation. This compound's efficacy is linked to the degradation of HDAC1 and HDAC2, while XZ9002 demonstrates potent antiproliferative effects by specifically targeting HDAC3. The choice between these or similar compounds for further development will depend on the specific cancer type, the dependency on particular HDAC isoforms, and the desired therapeutic window. The experimental framework provided in this guide offers a robust starting point for researchers to conduct their own comparative analyses and further elucidate the therapeutic potential of these novel protein degraders.
References
- 1. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of histone deacetylase 3 (HDAC3)-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Supplier | CAS 2669785-85-5 | Tocris Bioscience [tocris.com]
- 9. Targeted Protein Degradation of Histone Deacetylases by Hydrophobically Tagged Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a novel HDACi structure that inhibits the proliferation of ovarian cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
JPS036: A Comparative Analysis of its Selectivity Profile Against HDAC Isoforms
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the removal of acetyl groups from histones and other proteins.[1][2] The development of isoform-selective HDAC inhibitors is a key objective in drug discovery to enhance therapeutic efficacy and minimize off-target effects.[1][3] This guide provides a comparative overview of the selectivity profile of JPS036, a novel Proteolysis Targeting Chimera (PROTAC), against various HDAC isoforms, with supporting data and experimental methodologies.
This compound is a benzamide-based PROTAC that induces the degradation of target proteins via the ubiquitin-proteasome system.[4] It is comprised of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ligase, connected by a linker to a ligand that binds to class I HDACs.[4][5] Unlike traditional HDAC inhibitors that block the enzyme's active site, this compound facilitates the targeted degradation of HDAC proteins.
Comparative Selectivity Profile of this compound and Other HDAC Inhibitors
The selectivity of this compound is characterized by its ability to induce the degradation of specific HDAC isoforms, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). In contrast, the potency of traditional HDAC inhibitors is measured by their half-maximal inhibitory concentration (IC50).
The table below summarizes the degradation profile of this compound and the inhibitory profile of other well-characterized HDAC inhibitors against various HDAC isoforms.
| Compound | Target Mechanism | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 |
| This compound | Degradation | Dmax = 41% | Dmax = 18% | DC50 = 440 nM Dmax = 77%[5][6] | - | - |
| Vorinostat (SAHA) | Inhibition (IC50) | 10 nM | 20 nM | 10 nM | 30 nM | 110 nM |
| Trichostatin A (TSA) | Inhibition (IC50) | 1.1 nM | 0.9 nM | 0.8 nM | 0.4 nM | 14 nM |
| MS-275 (Entinostat) | Inhibition (IC50) | 130 nM | 390 nM | 1700 nM | >100,000 nM | >100,000 nM |
| CI-994 | Inhibition (IC50) | 530 nM | 620 nM | 130 nM | - | - |
Data for comparator compounds are compiled from various sources and are intended for comparative purposes. IC50 values can vary depending on assay conditions.
This compound demonstrates marked selectivity for the degradation of HDAC3.[5][6][7] While it also induces some degradation of HDAC1 and HDAC2 at higher concentrations, its primary activity is focused on HDAC3.[6] This profile contrasts with pan-HDAC inhibitors like Vorinostat and Trichostatin A, which inhibit multiple HDAC isoforms with high potency.[8] MS-275, on the other hand, shows selectivity for Class I HDACs, particularly HDAC1.[8][9]
Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay
The determination of HDAC inhibitor selectivity is commonly performed using in vitro enzymatic assays that measure the deacetylase activity of recombinant human HDAC isoforms.[1] A widely used method is a fluorogenic assay.
Materials:
-
Recombinant human HDAC isoforms (HDAC1, 2, 3, 6, 8, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and trypsin in assay buffer)
-
Test compounds (this compound and comparators)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Serially dilute the test compounds in HDAC Assay Buffer to achieve a range of concentrations. A DMSO control is also prepared.
-
Reaction Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the diluted recombinant HDAC enzyme.
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the compound to interact with the enzyme.[10]
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.[10]
-
Stop and Develop: Add the developer solution to each well. The Trichostatin A in the developer stops the HDAC reaction, and the trypsin cleaves the deacetylated substrate, releasing a fluorescent molecule.[10]
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[10]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[10][11]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]
Experimental Workflow
Caption: Workflow for a fluorometric HDAC inhibition assay.
Conclusion
This compound presents a distinct and selective profile, primarily inducing the degradation of HDAC3. This targeted degradation mechanism offers a different therapeutic approach compared to traditional pan-HDAC inhibitors that broadly block enzymatic activity. The high selectivity of this compound for HDAC3 suggests its potential for more targeted therapeutic interventions with a potentially improved safety profile, warranting further investigation in relevant disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling JPS036
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal instructions for the handling of JPS036. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining the integrity of your research.
This compound is a benzamide-based proteolysis targeting chimera (PROTAC) that functions as a potent degrader of Class I histone deacetylases (HDACs), with specific activity against HDAC1, HDAC2, and HDAC3.[1][2][3] It operates by linking the target HDAC protein to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, which tags the HDAC for degradation by the cellular proteasome.[2][4][5] While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is imperative to handle this research chemical with a high degree of caution, as is standard for compounds with limited long-term toxicological data.
Quantitative Data Summary
For quick reference, the key quantitative and identifying information for this compound is summarized in the table below.
| Property | Value |
| CAS Number | 2669785-85-5 |
| Molecular Formula | C₅₁H₆₆FN₇O₇S |
| Molecular Weight | 940.19 g/mol |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 20 mM in DMSO with gentle warming |
| Storage | Store at -20°C |
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, the following personal protective equipment is mandatory to prevent contact and inhalation.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Provides an extra layer of protection against potential skin contact. |
| Eye Protection | Safety glasses with side shields or a face shield. | Protects eyes from splashes or aerosols. |
| Body Protection | A disposable, low-permeability laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator. | Recommended when handling the powdered form to avoid inhalation of airborne particles. |
Experimental Protocols and Handling
Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
Store the compound at -20°C in a tightly sealed container.
Preparation of Stock Solutions:
-
Before opening the vial, gently tap it to ensure all powder is at the bottom.
-
All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood.
-
To prepare a stock solution, slowly add the desired volume of DMSO to the vial using a calibrated micropipette.
-
If necessary, gently warm the solution to aid in dissolution.
General Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Ensure adequate ventilation in the work area.
-
An eyewash station and safety shower must be readily accessible.
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste.
-
Solid Waste: Used gloves, gowns, and any other contaminated disposable materials should be placed in a designated, sealed container for chemical waste.
-
Liquid Waste: Unused solutions of this compound should be collected in a clearly labeled, sealed container for chemical waste. Do not dispose of down the drain.
-
Sharps: Any sharps, such as needles or pipette tips used to handle this compound solutions, should be disposed of in a designated sharps container for chemical waste.
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Emergency Procedures
In Case of Accidental Exposure:
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
In Case of a Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for chemical waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
Visual Guides
The following diagrams illustrate the safe handling workflow for this compound and its mechanism of action.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: A diagram illustrating the PROTAC-mediated degradation of HDAC proteins by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Supplier | CAS 2669785-85-5 | Tocris Bioscience [tocris.com]
- 3. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (CAS 2669785-85-5): R&D Systems [rndsystems.com]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
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